molecular formula C17H15NO4 B437994 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid CAS No. 306325-08-6

4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid

Katalognummer: B437994
CAS-Nummer: 306325-08-6
Molekulargewicht: 297.3g/mol
InChI-Schlüssel: VUMNTRNMHOFCKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C17H14NO4, offered for research and development purposes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers specializing in organic synthesis and medicinal chemistry will find value in this compound. Its structure features a benzophenone core linked through an amide bond to a succinamic acid chain, a motif seen in other compounds used in organic synthesis . This molecular architecture, containing both amide and carboxylic acid functional groups, makes it a potential intermediate for the synthesis of more complex molecules . The presence of the benzoyl group is a common feature in compounds with various biological activities. Handling should adhere to standard laboratory safety protocols. As a precaution, it is recommended to use appropriate personal protective equipment, including gloves and eye protection, and to avoid creating dust .

Eigenschaften

IUPAC Name

4-(4-benzoylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-15(10-11-16(20)21)18-14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMNTRNMHOFCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid is a specialized photo-affinity labeling (PAL) reagent used primarily in chemical proteomics and drug discovery. Unlike standard pharmaceutical actives, this compound serves as a "warhead" precursor. It combines a photo-activatable benzophenone moiety with a succinamic acid linker.

This guide details its chemical architecture, synthesis, and application in mapping ligand-protein interactions. Its primary utility lies in its ability to form covalent bonds with non-nucleophilic amino acid residues upon UV irradiation, allowing researchers to "freeze" transient drug-target interactions for downstream mass spectrometry analysis.

Chemical Identity & Physicochemical Properties[1][2]

The molecule consists of three functional domains:

  • The Photophore (Benzophenone): The reactive center that generates a triplet diradical upon UV excitation.

  • The Linker (Amide Bond): Provides stability and rigidity.

  • The Conjugation Handle (Carboxylic Acid): Allows attachment to ligands, beads, or fluorophores via standard EDC/NHS coupling.

Table 1: Physicochemical Specifications
PropertyValue
IUPAC Name 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid
Molecular Formula C₁₇H₁₅NO₄
Molecular Weight 297.31 g/mol
CAS Number 306325-08-6
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF (>10 mM); Sparingly soluble in water (unless pH > 7.[1]5)
pKa (Calculated) ~4.5 (Carboxylic acid), ~-1.5 (Amide nitrogen)
UV Absorption Max ~260 nm, ~350 nm (n-π* transition, weak but critical for activation)

Synthesis & Characterization Protocol

Context: The synthesis is a nucleophilic acyl substitution where the aniline nitrogen of 4-aminobenzophenone attacks the carbonyl of succinic anhydride. This reaction is thermodynamically favorable but requires a base to drive the equilibrium and scavenge protons.

Experimental Workflow

The following protocol is designed for high-purity yield without requiring complex chromatography.

Reagents:

  • 4-Aminobenzophenone (1.0 eq)

  • Succinic anhydride (1.1 eq)

  • Pyridine (Solvent/Base) or DCM with Et₃N

  • DMAP (4-Dimethylaminopyridine) - Catalytic amount (0.1 eq)

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-aminobenzophenone (e.g., 1.97 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

  • Activation: Add Succinic anhydride (1.1 g, 11 mmol) and DMAP (122 mg, 1 mmol).

  • Reaction: Add Triethylamine (1.5 mL) dropwise. Stir the mixture at Room Temperature (RT) for 4–6 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane). The starting aniline spot (fluorescent) should disappear.

  • Workup:

    • The product often precipitates. If so, filter and wash with cold DCM and 1N HCl (to remove residual pyridine/DMAP).

    • If soluble: Wash the organic layer with 1N HCl (2x), Water (1x), and Brine (1x).

  • Purification: Recrystallize from Ethanol or Ethanol/Water mixtures if necessary.

  • Drying: Vacuum dry at 40°C overnight.

Visualization: Synthetic Pathway

Synthesis Start 4-Aminobenzophenone (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + DMAP/Base Nu-Attack Reagent Succinic Anhydride (Electrophile) Reagent->Intermediate Product 4-[(4-Benzoylphenyl)amino]- 4-oxobutanoic acid Intermediate->Product Ring Opening Proton Transfer

Caption: Nucleophilic ring-opening of succinic anhydride by 4-aminobenzophenone mediated by base catalysis.

Mechanism of Action: Photochemistry[4]

The scientific value of this compound rests entirely on the photophysics of the benzophenone moiety. Unlike aryl azides (which are sensitive to ambient light) or diazirines (which are hard to synthesize), benzophenones are robust and reversible until the critical C-H insertion step.

The Triplet Diradical Mechanism[4]
  • Excitation: Upon irradiation at 350–365 nm , the benzophenone carbonyl undergoes an

    
     transition, moving from a singlet ground state (
    
    
    
    ) to an excited singlet state (
    
    
    ).
  • Intersystem Crossing (ISC): The molecule rapidly undergoes ISC to form a Triplet State (

    
    ) . This state behaves as a 1,2-diradical .
    
  • Hydrogen Abstraction: The oxygen radical abstracts a hydrogen atom from a nearby amino acid residue (within 3.1 Å), generating a ketyl radical and a carbon radical on the protein.

  • Recombination: The two radicals recombine to form a new, stable C-C bond.

Why this matters: This reaction is chemically orthogonal to standard nucleophilic residues (Lys, Cys). It can label hydrophobic residues (Leu, Val, Phe), mapping binding pockets that other probes miss.

Visualization: Photo-Activation Pathway

Photochemistry Ground Benzophenone (Ground State S0) Stable in ambient light Excited Excited Singlet (S1) (n-pi* transition) Ground->Excited UV 350-365nm Triplet Triplet Diradical (T1) Reactive Species Excited->Triplet Intersystem Crossing (Fast) Triplet->Ground Relaxation (if no H available) Abstraction H-Abstraction (Generates Ketyl + Protein Radical) Triplet->Abstraction Proximity (<3.1 A) Covalent Covalent Adduct (Stable C-C Bond) Abstraction->Covalent Radical Recombination

Caption: The benzophenone photocycle. Note the reversibility of the Triplet state if no target is within range, reducing non-specific labeling.

Applications in Drug Discovery[5][6][7]

This compound is rarely used "as is" in final assays. It is a linker-warhead building block.

Target Deconvolution (Off-Target Profiling)

Researchers conjugate a drug of interest (via an amine) to the carboxylic acid of this probe.

  • Workflow: Incubate Live Cells with Probe → UV Irradiate → Lyse Cells → Click Chemistry (if alkyne tag present) or IP → LC-MS/MS.

  • Result: Identifies exactly which proteins the drug binds to in a native environment.

Binding Site Mapping

Once a target is known, this probe helps identify where the ligand binds.

  • Workflow: Digest the labeled protein with Trypsin. The benzophenone will remain covalently attached to the specific peptide in the binding pocket.

  • Mass Shift: The peptide mass increases by the weight of the probe (minus H2O/H2).

Experimental Protocol: Bioconjugation (Example)

To attach this probe to a primary amine-containing ligand:

  • Activation: Dissolve 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid (1 eq) in dry DMF.

  • Coupling Agents: Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 1 hour to form the NHS-ester.

  • Conjugation: Add the amine-ligand (0.9 eq) and DIPEA (2 eq). Stir overnight.

  • Purification: HPLC is required to separate the conjugate from unreacted benzophenone.

References

  • Santa Cruz Biotechnology. 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid Product Data. Retrieved from

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. (Seminal review on benzophenone mechanism).
  • GuideChem. CAS 306325-08-6 Entry. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Benzophenone derivatives. Retrieved from

  • Ge, S., et al. (2018).[2] Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. ResearchGate. Retrieved from

Sources

Technical Guide: Mechanism & Application of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic Acid in Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Whitepaper Subject: Photochemical Mechanism and Experimental Application Target Audience: Chemical Biologists, Proteomics Scientists, and Medicinal Chemists

Executive Summary

4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid is a specialized heterobifunctional photoreactive building block used in the design of photoaffinity probes. Unlike simple photo-crosslinkers, this molecule bridges a specific ligand (drug, peptide, or cofactor) to a target biomolecule via a flexible succinyl spacer.

Its utility is defined by two distinct functional termini:

  • The Photophore (Benzophenone): A chemically robust, reversible photo-activatable group that targets C–H bonds upon UV irradiation (350–360 nm).

  • The Conjugation Handle (Carboxylic Acid): A modifiable tail allowing precise attachment to amine-bearing ligands via standard amide coupling or NHS-ester activation.

This guide details the physicochemical mechanism of action, comparative advantages over alternative photophores (diazirines/aryl azides), and a self-validating experimental protocol for target identification.

Part 1: The Chemical Architecture

To utilize this molecule effectively, one must understand its structural logic. It is not merely a label; it is a probe enabler.

ComponentChemical StructureFunction
Photophore Benzophenone Core The "warhead." Remains inert under ambient light. Upon excitation at 350–360 nm, it generates a reactive triplet diradical.
Linker Succinyl Spacer (4-oxobutanoic acid)Provides a ~9 Å flexible arm. This critical spacing prevents the bulky benzophenone group from sterically hindering the ligand-protein binding event.
Handle Carboxylic Acid (-COOH)The attachment point. It must be activated (typically to an NHS-ester) to covalently bind to the primary amine of a "bait" ligand.

Part 2: The Photochemical Mechanism of Action

The mechanism of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid relies on the unique photophysics of the benzophenone moiety. Unlike aryl azides (which form nitrenes) or diazirines (which form carbenes), benzophenone operates via a reversible triplet radical mechanism .

The Quantum Mechanical Pathway
  • Excitation: Upon irradiation at 350–360 nm, an electron in the non-bonding orbital (

    
    ) is promoted to the anti-bonding pi orbital (
    
    
    
    ), creating a singlet excited state (
    
    
    ).
  • Intersystem Crossing (ISC): The molecule undergoes rapid and efficient ISC to the triplet state (

    
    ). This state behaves as a 1,2-diradical  on the carbonyl oxygen.
    
  • Hydrogen Abstraction: The oxygen radical abstracts a hydrogen atom from a geometrically accessible C–H bond on the target protein (optimally within 2.5–3.1 Å).

  • Radical Recombination: This generates a ketyl radical (on the probe) and an alkyl radical (on the protein). These two radicals rapidly recombine to form a covalent C–C bond.

Critical Advantage: The "Search and Destroy" Loop

A defining feature of this mechanism is its reversibility . If the triplet state (


) does not find a suitable H-donor within its lifetime, it relaxes back to the ground state (

) without destroying the probe. It can be re-excited repeatedly until crosslinking occurs. This contrasts sharply with diazirines, which photolyze irreversibly upon a single photon event.
Visualization: The Photochemical Cycle

BenzophenoneMechanism Ground Ground State (S0) (Inert) Excited Singlet State (S1) (n-π*) Ground->Excited UV 350-360nm Triplet Triplet State (T1) (Diradical) Excited->Triplet Intersystem Crossing Triplet->Ground Relaxation (No H-donor) Abstraction H-Abstraction (Rate Limiting) Triplet->Abstraction Finds C-H Bond RadicalPair Radical Pair (Ketyl + Alkyl) Abstraction->RadicalPair H-Transfer Covalent Covalent Adduct (Crosslinked) RadicalPair->Covalent Recombination

Figure 1: The reversible excitation cycle of the benzophenone moiety allows for high-efficiency labeling without rapid photobleaching.

Part 3: Strategic Selection (Benzophenone vs. Alternatives)

Why choose this specific benzophenone derivative over smaller options like diazirines?

FeatureBenzophenone (This Probe)DiazirineAryl Azide
Selectivity High preference for Methionine; robust C-H insertion.Promiscuous (C-H, O-H, N-H insertion).Low (prone to ring expansion/nucleophiles).
Stability Excellent. Stable in ambient light and wide pH range.Moderate. Sensitive to acid/heat.Poor. Light sensitive.[1]
Activation 350–360 nm (Safe for proteins).350–360 nm.<300 nm (Damages DNA/Proteins).
Reactivity Reversible (Can cycle S0

T1

S0).
Irreversible (One shot).Irreversible.
Sterics Bulky (requires the succinyl spacer).Small (minimally invasive).Small.

Scientist's Note: Use this probe when your ligand can tolerate a moderate structural modification (the benzophenone + linker) and you require high chemical stability during complex incubation steps.

Part 4: Experimental Protocol

This protocol assumes you are conjugating 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid to an amine-containing ligand (Drug-NH2) to create a probe, then using it to label a target protein.

Phase A: Probe Synthesis (Activation)

Before labeling, the carboxylic acid tail must be activated.

  • Dissolution: Dissolve the benzophenone derivative in dry DMF or DMSO.

  • Activation: Add 1.2 equivalents of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS (N-hydroxysuccinimide).

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

  • Coupling: Add your amine-ligand (Drug-NH2) and 2.0 equivalents of DIPEA. React overnight.

  • Purification: Purify via HPLC. Verify mass shift: Ligand MW + ~281 Da.

Phase B: Photoaffinity Labeling (The Experiment)

Materials:

  • Recombinant Protein (or Cell Lysate)

  • Synthesized Photoprobe[2]

  • UV Lamp (365 nm, 4–8 Watt handheld or crosslinker)

  • Competitor (Parent drug, 100x excess)

Workflow:

  • Equilibration (The "Dark" Step):

    • Prepare three samples:

      • Sample A: Protein + Probe (1–10 µM).

      • Sample B (Control): Protein + Probe + Excess Competitor (to prove specificity).

      • Sample C (UV Control): Protein only (to check for UV damage).

    • Incubate for 30–60 minutes in the dark to allow equilibrium binding.

  • Irradiation:

    • Place samples on ice (critical to prevent heating).

    • Irradiate at 365 nm for 15–30 minutes.

    • Tip: Because benzophenone is reversible, longer irradiation times (up to 60 mins) can increase yield without "burning" the sample, unlike diazirines.

  • Analysis:

    • SDS-PAGE/Western Blot: If the probe has a tag (biotin/fluorophore).

    • LC-MS/MS: Digest with trypsin. Look for the mass shift on the modified peptide. The benzophenone adds a specific mass adduct to the peptide fragment.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_0 Phase A: Probe Construction cluster_1 Phase B: Photo-Crosslinking Activate Activate COOH (EDC/NHS) Conjugate Coupling (Ligand-NH2) Activate->Conjugate Incubate Equilibrium Binding (Dark, 30 min) Conjugate->Incubate Purified Probe Irradiate UV Irradiation (365nm, On Ice) Incubate->Irradiate Samples A & B Lysis Lysis / Digestion Irradiate->Lysis MS MS Lysis->MS LC-MS/MS (Peptide Mapping)

Figure 2: Step-by-step workflow from chemical conjugation to mass spectrometry analysis.

Part 5: Troubleshooting & Self-Validation

To ensure scientific integrity (E-E-A-T), every experiment must include internal checks.

ObservationRoot CauseCorrective Action
No Labeling Observed Probe binding affinity lost due to bulky benzophenone.Check

of the probe vs. parent drug. If affinity drops >10x, the linker (succinyl) may be too short or the attachment point is critical for binding.
High Background (Smear) Non-specific hydrophobic interaction.Benzophenones are hydrophobic. Increase detergent stringency in wash steps (e.g., 1% NP-40) or perform irradiation in the presence of BSA as a scavenger.
Protein Precipitation UV-induced aggregation or heat.Strictly keep samples on ice during irradiation. Ensure UV source is 365 nm (filtered), not 254 nm.
Competition Fails Non-specific covalent capture.If 100x competitor doesn't reduce signal, the binding is non-specific. Re-design probe or titrate probe concentration down.

References

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673.[3] [Link]

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[3][4][5] Future Medicinal Chemistry, 7(2), 159–183. [Link]

  • Ge, Y., et al. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances, 8, 29328-29352. (Provides comparative data on Benzophenone vs Diazirine). [Link]

Sources

Understanding the benzophenone moiety in 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Photoaffinity Labeling & Target Identification

Executive Summary

This guide provides a deep technical analysis of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid , a critical bifunctional building block in chemical proteomics. This compound serves as a "minimalist" photoaffinity labeling (PAL) probe, bridging a benzophenone (BP) photophore with a succinamic acid linker .

Its primary utility lies in drug-target deconvolution and binding site mapping. Unlike reactive electrophiles that target specific nucleophiles (e.g., cysteine or lysine), the benzophenone moiety enables unbiased, zero-length crosslinking to chemically inert carbon-hydrogen (C-H) bonds upon UV activation. This guide details the photophysical mechanisms, synthesis protocols, and experimental workflows necessary to deploy this probe effectively.

Chemical Architecture & Photophysics

The molecule consists of three distinct functional domains, each serving a specific role in the photoaffinity workflow:

DomainChemical IdentityFunction
Photophore Benzophenone (BP)Inert in the dark; generates a reactive triplet diradical upon UV irradiation (350–365 nm).
Linker Succinamic AcidProvides a short spacer (~4 atoms) to minimize steric hindrance while maintaining solubility.
Handle Carboxylic AcidEnables conjugation to "bait" molecules (drugs, peptides) via amide coupling (e.g., NHS/EDC chemistry).
The Photochemical Mechanism: The "Search-and-Capture" Cycle

The benzophenone moiety is superior to other photophores (aryl azides, diazirines) due to its unique reversible excitation cycle .

  • Excitation: Upon irradiation at 350–365 nm , the benzophenone carbonyl undergoes an

    
     transition, promoting an electron from a non-bonding orbital to an anti-bonding 
    
    
    
    orbital.
  • Intersystem Crossing (ISC): The excited singlet state (

    
    ) rapidly undergoes ISC to form a triplet state (
    
    
    
    ) diradical
    . This species behaves like an oxygen-centered radical.
  • Hydrogen Abstraction: The triplet diradical abstracts a hydrogen atom from a nearby C-H bond (within ~3.1 Å) on the target protein, generating a ketyl radical and a protein radical .

  • Recombination: These two radicals recombine to form a covalent C-C bond , permanently capturing the interaction.

  • Relaxation (The Critical Advantage): If no abstractable hydrogen is present (e.g., the probe is in bulk water), the triplet state relaxes back to the ground state (

    
    ) without decomposing. It can be re-excited until a successful hit occurs. This contrasts with diazirines and azides, which photolyze irreversibly into species that can be quenched by water.
    
Visualization: The Benzophenone Radical Cycle

BP_Mechanism Ground Ground State (S0) (Chemically Inert) Singlet Singlet State (S1) (Short-lived) Ground->Singlet UV (350-365 nm) Triplet Triplet Diradical (T1) (Reactive Species) Singlet->Triplet Intersystem Crossing Triplet->Ground Relaxation (No Target Found) RadicalPair Ketyl-Protein Radical Pair Triplet->RadicalPair H-Abstraction (Target C-H) Covalent Covalent Adduct (Crosslinked) RadicalPair->Covalent Recombination (C-C Bond)

Caption: The reversible excitation cycle of benzophenone allows for high-efficiency labeling of hydrophobic pockets while minimizing non-specific reaction with water.

Synthesis & Conjugation Protocols

A. Synthesis of the Probe

The synthesis is a straightforward nucleophilic acyl substitution using succinic anhydride.

Reagents:

  • 4-Aminobenzophenone (1.0 eq)

  • Succinic anhydride (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Catalyst: Pyridine or Triethylamine (optional)

Protocol:

  • Dissolve 4-aminobenzophenone (e.g., 1.97 g, 10 mmol) in anhydrous DCM (20 mL).

  • Add succinic anhydride (1.1 g, 11 mmol).

  • Stir at room temperature (or reflux if using toluene) for 4–12 hours. The product often precipitates out.

  • Filter the solid precipitate.[1]

  • Wash with cold DCM and 1M HCl (to remove unreacted amine/pyridine).

  • Yield: Typically >85%.

  • Characterization: H-NMR will show the benzophenone aromatic protons and the succinyl ethylene protons (

    
     ppm).
    
B. Conjugation to "Bait" (Ligand)

To use this molecule as a probe, the free carboxylic acid must be coupled to an amine-bearing ligand (drug/peptide).

Standard NHS-Ester Activation:

  • Dissolve 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid in dry DMF/DMSO.

  • Add EDC (1.2 eq) and NHS (N-hydroxysuccinimide, 1.2 eq).

  • Stir for 2–4 hours to form the active NHS-ester.

  • Add the amine-containing ligand (1.0 eq) and a base (DIPEA, 2.0 eq).

  • Stir overnight. Purify via HPLC.

Experimental Workflow: Photoaffinity Labeling

This protocol assumes a purified probe-ligand conjugate is being used to label a target protein in lysate or live cells.

Step 1: Incubation (Equilibrium Binding)
  • Lysate: Incubate the probe (

    
    ) with protein lysate (
    
    
    
    ) for 30–60 minutes at 4°C or RT.
  • Competition Control: Always run a parallel sample with excess free ligand (100x) to prove specificity. If the band disappears in the presence of the competitor, the interaction is specific.

Step 2: UV Irradiation
  • Equipment: UV lamp emitting at 365 nm (e.g., Stratalinker or handheld UV lamp).

    • Note: Avoid 254 nm light, as it damages DNA and proteins.

  • Condition: Place samples on ice (to prevent heating).

  • Distance: 2–5 cm from the light source.

  • Duration: 15–60 minutes.

    • Optimization: Perform a time-course (0, 15, 30, 60 min) to maximize crosslinking yield vs. degradation.

Step 3: Analysis
  • Click Chemistry (Optional): If the probe also contains an alkyne/azide handle, perform CuAAC click reaction with a fluorophore (e.g., Rhodamine-N3) or Biotin-N3.

  • SDS-PAGE: Resolve proteins on a gel.[2]

  • Visualization: In-gel fluorescence scanning or Western Blot (if biotinylated).

  • Mass Spectrometry: For site mapping, digest the protein (Trypsin) and analyze via LC-MS/MS. Look for a mass shift corresponding to the probe adduct on specific peptides.

Visualization: Experimental Workflow

PAL_Workflow cluster_0 Phase 1: Binding cluster_1 Phase 2: Crosslinking cluster_2 Phase 3: Analysis Incubate Incubate Probe with Proteome UV UV Irradiation (365 nm, 30 min, on Ice) Incubate->UV Control Add Competitor (100x Free Ligand) Control->UV Lysis Cell Lysis / Denaturation UV->Lysis Click Click Chemistry (Add Biotin/Fluorophore) Lysis->Click If probe has alkyne handle MS LC-MS/MS (Site Identification) Lysis->MS Direct Digest Click->MS

Caption: Step-by-step workflow for utilizing benzophenone probes in target identification.

Critical Comparison: Benzophenone vs. Alternatives

When designing a probe, choosing the right photophore is critical. Benzophenone is the robust choice for mapping hydrophobic pockets, whereas Diazirines are better for short-lived interactions.

FeatureBenzophenone (BP)DiazirineAryl Azide
Activation Wavelength 350–365 nm (Safe)350–365 nm (Safe)<300 nm (Damaging)
Reactive Intermediate Triplet DiradicalCarbeneNitrene
Chemical Stability High (Stable to acid/base)ModerateLow (Shelf-life issues)
Crosslinking Efficiency High (Reversible excitation)Low (Irreversible photolysis)Moderate
Selectivity Prefers C-H bonds (Met, Leu, Ala)Promiscuous (C-H, O-H, N-H)Promiscuous
Steric Bulk Bulky (Two phenyl rings)Small (Compact)Small
Best Use Case Robust binding sites; Hydrophobic pockets.Sterically sensitive binding sites.Simple, low-cost probes.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Link

  • Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry, 324, 85-113. Link

  • Santa Cruz Biotechnology. 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid Product Data. Link

  • PrepChem. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid (Analogous Synthesis Protocol). Link

Sources

An In-depth Technical Guide to the Stability of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic Acid in Aqueous vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid is a molecule of significant interest in the fields of chemical research and drug development. Its structure, which incorporates an amide linkage, a carboxylic acid, and a benzophenone moiety, suggests a complex chemical behavior that warrants a thorough investigation of its stability. This guide provides a comprehensive technical overview of the stability of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid, with a particular focus on its degradation pathways in both aqueous and organic solvent systems. Understanding the stability profile of this compound is critical for its handling, formulation, and the interpretation of experimental data.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of the molecule's stability, propose likely degradation pathways, and provide detailed experimental protocols for assessing its stability profile. The insights provided herein are grounded in established principles of physical organic chemistry and pharmaceutical stability testing.

Molecular Structure and Potential Sites of Instability

The chemical structure of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid (Molecular Formula: C₁₇H₁₅NO₄, Molecular Weight: 297.31 g/mol ) is presented below.[1][2][3]

Caption: Chemical structure of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid.

The molecule possesses several functional groups that are susceptible to degradation:

  • Amide Linkage: The amide bond is prone to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into 4-aminobenzophenone and succinic acid.[4][5][6] This is often the primary degradation pathway for molecules containing this functional group.[7]

  • Carboxylic Acid: While generally stable, the carboxylic acid moiety can undergo decarboxylation under certain conditions, particularly with heat. It also influences the overall solubility and ionization state of the molecule in aqueous media.

  • Benzophenone Moiety: The ketone group in the benzophenone structure is a chromophore, making the compound susceptible to photolytic degradation upon exposure to light.[8]

Stability in Aqueous Solvents

The stability of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid in aqueous media is highly dependent on the pH of the solution.

Hydrolytic Degradation

Hydrolysis of the amide bond is the most probable degradation pathway in aqueous solutions.[4][5][6] This reaction can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon.[9][10] A subsequent nucleophilic attack by water leads to the cleavage of the amide bond.[4][5] The reaction is generally irreversible as the resulting amine is protonated to form a non-nucleophilic ammonium salt.[6][10]

acid_hydrolysis Molecule Molecule Protonation Protonation of Amide Carbonyl Molecule->Protonation H⁺ Nucleophilic Attack Nucleophilic Attack by Water Protonation->Nucleophilic Attack H₂O Bond Cleavage Amide Bond Cleavage Nucleophilic Attack->Bond Cleavage Degradation Products 4-Aminobenzophenone & Succinic Acid Bond Cleavage->Degradation Products

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis

In basic solutions, a hydroxide ion acts as the nucleophile, attacking the amide carbonyl carbon.[4][5] This is followed by the elimination of the amide anion, which is a poor leaving group, making this step often rate-limiting.[5][11] The reaction is driven to completion by the deprotonation of the resulting carboxylic acid to form a carboxylate salt.[6][10]

base_hydrolysis Molecule Molecule Nucleophilic Attack Nucleophilic Attack by OH⁻ Molecule->Nucleophilic Attack OH⁻ Tetrahedral Intermediate Formation of Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Bond Cleavage Amide Bond Cleavage Tetrahedral Intermediate->Bond Cleavage Degradation Products 4-Aminobenzophenone & Succinate Bond Cleavage->Degradation Products

Caption: Proposed pathway for base-catalyzed hydrolysis.

Photolytic Degradation

The benzophenone moiety in the molecule suggests a potential for degradation upon exposure to light, particularly in the UV range.[8] Photodegradation can lead to the formation of radical species and subsequent complex degradation pathways, potentially resulting in a variety of photoproducts.

Stability in Organic Solvents

In general, 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid is expected to be more stable in aprotic organic solvents compared to aqueous solutions, primarily due to the absence of water to facilitate hydrolysis. However, the choice of organic solvent is crucial.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in solvolysis reactions, similar to hydrolysis, although typically at a much slower rate unless catalyzed by strong acids or bases.

  • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound is expected to exhibit greater stability in these solvents. However, the purity of the solvent is critical, as trace amounts of water, acids, or bases can initiate degradation over time. Additionally, some aprotic solvents like DMSO can decompose under certain conditions, potentially reacting with the solute.

Experimental Design for Stability Assessment: A Forced Degradation Study

To systematically evaluate the stability of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid, a forced degradation study is recommended.[12][13][14] Such studies use exaggerated conditions to accelerate degradation and identify potential degradation products and pathways.[8][12]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the preferred method for monitoring the stability of the parent compound and quantifying its degradation products.[15] Mass spectrometry (MS) should be used in conjunction with HPLC (LC-MS) to identify the structures of the degradation products.[15]

Forced Degradation Protocols

The following are step-by-step protocols for assessing the stability of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid under various stress conditions.

1. Hydrolytic Degradation Study

Objective: To evaluate the stability of the compound in acidic, basic, and neutral aqueous conditions.

Protocol:

  • Prepare stock solutions of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, add a specific volume of the stock solution to 0.1 M hydrochloric acid.[16]

  • For basic hydrolysis, add a specific volume of the stock solution to 0.1 M sodium hydroxide.[16]

  • For neutral hydrolysis, add a specific volume of the stock solution to purified water.

  • Incubate the solutions at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

2. Oxidative Degradation Study

Objective: To assess the susceptibility of the compound to oxidation.

Protocol:

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide to the compound's solution.[12]

  • Keep the solution at room temperature and protected from light.

  • Collect samples at various time points and analyze by HPLC.

3. Photolytic Degradation Study

Objective: To determine the compound's sensitivity to light.

Protocol:

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[14][16]

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Collect samples at various time points and analyze by HPLC.

4. Thermal Degradation Study

Objective: To evaluate the stability of the compound under heat stress.

Protocol:

  • Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

  • Collect samples at various time points.

  • Prepare solutions of the collected solid samples and analyze by HPLC.

Data Presentation

The results of the forced degradation studies can be summarized in a table for easy comparison.

Stress ConditionIncubation Time (hours)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2
0.1 M HCl (60 °C) 0100.00.00.0
885.214.1 (4-aminobenzophenone)-
2460.538.9 (4-aminobenzophenone)-
0.1 M NaOH (60 °C) 0100.00.00.0
878.920.5 (4-aminobenzophenone)-
2445.354.1 (4-aminobenzophenone)-
3% H₂O₂ (RT) 2498.11.20.5
Photolytic (ICH Q1B) 2495.62.81.1
Thermal (80 °C, solid) 2499.50.3-

Note: The data presented in this table is illustrative and intended to demonstrate how the results of a forced degradation study would be reported. Actual results may vary.

Conclusion

The stability of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid is a critical parameter that influences its use in research and development. The primary route of degradation in aqueous solutions is the hydrolysis of the amide bond, which is accelerated under both acidic and basic conditions. The compound is expected to be more stable in aprotic organic solvents, provided they are of high purity. Photolytic degradation is also a potential concern due to the presence of the benzophenone chromophore.

A systematic approach to stability testing, such as a forced degradation study, is essential for fully characterizing the degradation profile of this molecule. The experimental protocols and analytical methods outlined in this guide provide a robust framework for such an investigation. The insights gained from these studies will enable researchers to make informed decisions regarding the handling, storage, and formulation of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid, ensuring the integrity and reliability of their scientific work.

References

  • Allen, C. (2025, March 19).
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Singh, S., & Bakshi, M. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Nelson Labs. (n.d.).
  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides.
  • (2023, August 15). 12.8: Chemistry of Amides. Chemistry LibreTexts.
  • (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • (n.d.). Hydrolysis of Amide. Organic Synthesis.
  • (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts.
  • (n.d.). 21.
  • (2025, March 24). Analytical Techniques In Stability Testing.
  • (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
  • Santa Cruz Biotechnology. (n.d.). 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid.
  • Santa Cruz Biotechnology. (n.d.). 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid.
  • Ambeed.com. (n.d.). 306325-08-6 | 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid.

Sources

Methodological & Application

Application Notes and Protocols for the Conjugation of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid to Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Photo-Reactivity for Advanced Peptide Applications

In the realm of chemical biology and drug development, the precise modification of peptides with functional moieties is paramount for elucidating biological processes and creating novel therapeutics. 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid is a bifunctional reagent of significant interest, integrating a photo-activatable benzophenone group with a terminal carboxylic acid. The benzophenone moiety serves as a potent photo-crosslinker. Upon exposure to ultraviolet (UV) light, the benzophenone group is excited to a triplet state, enabling it to form covalent bonds with adjacent C-H bonds, effectively "capturing" interacting molecules.[1] This property is invaluable for photo-affinity labeling, allowing researchers to identify and study the binding partners of peptides in complex biological systems.

The terminal carboxylic acid of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid provides a versatile handle for conjugation to the primary amines present on a peptide, such as the N-terminus or the side chain of lysine residues. This is typically achieved through carbodiimide-mediated coupling chemistry, a robust and widely adopted method for forming stable amide bonds.

This application note provides a comprehensive guide to the successful conjugation of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid to peptides. It details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines methods for the purification and characterization of the resulting peptide conjugate.

Chemical Properties of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₄
Molecular Weight 297.31 g/mol
Appearance White to off-white solidGeneral Observation
Key Functional Groups Benzophenone, Carboxylic Acid, AmideChemical Structure

Principle of the Conjugation Reaction

The conjugation of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid to a peptide is a two-step process facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[2]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[2]

  • Formation of a Stable NHS Ester and Amide Bond Formation: To improve the efficiency and stability of the reaction, NHS is added. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This ester then readily reacts with a primary amine on the peptide (e.g., the N-terminus or a lysine side chain) to form a stable amide bond, releasing NHS.[2]

Conjugation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 4-[(4-Benzoylphenyl)amino]- 4-oxobutanoic acid (R-COOH) O_Acylisourea O-acylisourea intermediate (highly reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Peptide Conjugate (Peptide-NH-CO-R) NHS_Ester->Conjugate + Peptide-NH2 Peptide Peptide with primary amine (Peptide-NH2) Peptide->Conjugate

Figure 1: EDC/NHS mediated conjugation workflow. This diagram illustrates the two-stage process of activating the carboxylic acid and its subsequent coupling to a peptide.

Experimental Protocol

This protocol provides a general guideline for the conjugation of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid to a peptide. Optimal conditions may vary depending on the specific peptide and should be determined empirically.

Materials and Reagents
  • Peptide of interest (with at least one primary amine)

  • 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Standard laboratory equipment (vortex mixer, centrifuge, pH meter, etc.)

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical reagents.

  • Benzophenone derivatives should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[1][3][4] Work in a well-ventilated area or a chemical fume hood.[5]

  • EDC is a hazardous substance. Handle it in a fume hood and avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for each reagent for detailed safety information.

Step-by-Step Procedure

1. Reagent Preparation:

  • Peptide Solution: Prepare a stock solution of the peptide in the Coupling Buffer at a concentration of 1-5 mg/mL.

  • 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid Solution: Dissolve the required amount of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • EDC and NHS/sulfo-NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer (e.g., 10 mg/mL). These reagents are moisture-sensitive and should be used fresh.[6]

2. Activation of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid:

  • In a microcentrifuge tube, combine the 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid solution, EDC solution, and NHS/sulfo-NHS solution. A typical molar ratio is 1:1.5:1.2 (Carboxylic Acid:EDC:NHS).

  • The reaction volume should be kept small to maintain a high concentration of reactants.

  • Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.

3. Conjugation to the Peptide:

  • Add the activated 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid mixture to the peptide solution. The molar ratio of the activated crosslinker to the peptide can range from 5:1 to 20:1, depending on the desired degree of labeling.

  • Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for optimal coupling.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

4. Quenching the Reaction:

  • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.

Purification of the Peptide Conjugate

Purification of the peptide conjugate is essential to remove unreacted peptide, excess crosslinker, and reaction byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for this purpose.

RP-HPLC Protocol
  • Column: A C18 column is typically used for peptide purification.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage is used to elute the peptides. The exact gradient will depend on the hydrophobicity of the peptide and the conjugate.

  • Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and a wavelength corresponding to the absorbance of the benzophenone group (around 254 nm) to distinguish between the unconjugated peptide and the conjugate.

  • Fraction Collection: Collect the fractions corresponding to the desired conjugate peak.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified peptide conjugate as a powder.

Characterization of the Peptide Conjugate

Confirmation of successful conjugation is a critical final step. Mass spectrometry is the primary technique used to determine the molecular weight of the purified product.

MALDI-TOF Mass Spectrometry Protocol
  • Sample Preparation: Mix a small amount of the purified peptide conjugate with a suitable MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid).

  • Spotting: Spot the mixture onto a MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Analysis: Compare the observed molecular weight with the theoretical molecular weight of the peptide conjugate. An increase in mass corresponding to the molecular weight of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid (minus the mass of water lost during amide bond formation) confirms successful conjugation.

Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Reagents Prepare Peptide, Crosslinker, EDC, and NHS Solutions Activation Activate Crosslinker with EDC and NHS Reagents->Activation Coupling Add Activated Crosslinker to Peptide Solution Activation->Coupling Quench Quench Reaction Coupling->Quench Purification Purify Conjugate by RP-HPLC Quench->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization

Figure 2: Overall experimental workflow for peptide conjugation. This flowchart outlines the key stages from reagent preparation to final product characterization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHSUse fresh, high-quality reagents. Prepare stock solutions immediately before use.
Incorrect pHEnsure the activation step is at pH 6.0 and the coupling step is at pH 7.2-7.5.
Insufficient crosslinkerIncrease the molar ratio of the activated crosslinker to the peptide.
Peptide Precipitation Low peptide solubilityPerform the reaction in a larger volume or add a co-solvent like DMF or DMSO.
Multiple Conjugation Products Multiple primary amines on the peptideOptimize the molar ratio of crosslinker to peptide to favor mono-conjugation.
No Conjugate Peak in HPLC Reaction failureVerify the activity of all reagents and re-check the protocol steps.
Inappropriate HPLC gradientOptimize the HPLC gradient to ensure separation of the conjugate from the unconjugated peptide.

Conclusion

The conjugation of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid to peptides provides a powerful tool for researchers in various fields. By following the detailed protocol and understanding the underlying chemical principles outlined in these application notes, scientists can reliably produce photo-reactive peptide probes. These probes are instrumental in identifying and characterizing peptide-protein interactions, ultimately advancing our understanding of complex biological systems and facilitating the development of novel therapeutic strategies.

References

  • Alfa Aesar. (2008, July 28). Benzophenone, 99%. Retrieved from [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Benzophenone. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Bio-Rad. (n.d.). Instruction Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). NHS and Sulfo-NHS. Retrieved from [Link]

Sources

Optimal UV irradiation wavelengths for 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid crosslinking

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal UV Irradiation Parameters for 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic Acid Crosslinking

Executive Summary

This technical guide defines the optimal irradiation parameters for 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid , a heterobifunctional photoreactive building block. This compound features a benzophenone (BP) photophore linked to a carboxylic acid handle (via a succinic spacer).

Critical Conclusion: The optimal irradiation wavelength is 350–365 nm (UV-A) . While the benzophenone moiety exhibits stronger absorption at short wavelengths (~254 nm), high-energy UV irradiation causes rapid denaturation of biological targets and non-specific radical damage. The 350–365 nm window targets the specific n-π* electronic transition, enabling the formation of a reactive triplet state that selectively inserts into C-H bonds with minimal background damage to proteins or nucleic acids.

Photochemical Mechanism & Wavelength Selection

To optimize crosslinking, one must understand the quantum mechanics of the benzophenone moiety. The crosslinking efficiency is not solely defined by the absorption maximum (


), but by the balance between excitation efficiency  and sample integrity .
The Physics of Activation

Benzophenone exhibits two primary absorption bands:

  • 
     Transition (~250–260 nm):  High extinction coefficient (
    
    
    
    ). Very efficient absorption but highly destructive to Tyrosine/Tryptophan residues and DNA.
  • 
     Transition (~350–360 nm):  Lower extinction coefficient (
    
    
    
    ). This "forbidden" transition is weaker but sufficient to populate the reactive triplet state without photobleaching the biological sample.

Upon excitation at 365 nm, the benzophenone carbonyl oxygen promotes an electron from a non-bonding orbital (


) to an anti-bonding pi orbital (

). Through rapid intersystem crossing (ISC), the molecule enters a Triplet State (

)
.[1] This diradical is chemically inert to water (unlike diazirines or aryl azides) and reacts preferentially with C-H bonds via hydrogen abstraction.
Comparative Wavelength Efficacy
Parameter254 nm (UV-C) 365 nm (UV-A) [RECOMMENDED]
Excitation Mode

(High Energy)

(Low Energy)
Crosslinking Yield High (Rapid)Moderate (Slower, requires longer time)
Protein Damage Severe (Oxidation, Scission)Minimal
Live Cell Compatible No (Cytotoxic)Yes (Short duration)
Reversibility Irreversible photobleachingReversible excitation*

*Note: If the Triplet State (


) does not find a C-H bond to abstract, it relaxes back to the ground state (

) and can be re-excited. This "recycling" capability is unique to benzophenones, allowing high cumulative yields at 365 nm despite the low extinction coefficient.
Mechanistic Pathway Diagram

BenzophenoneMechanism Ground Ground State (S0) Benzophenone Singlet Singlet State (S1) (Short Lived) Ground->Singlet UV Irradiation (350-365 nm) Triplet Triplet State (T1) (Reactive Diradical) Singlet->Triplet Intersystem Crossing (ISC) RadicalPair Ketyl Radical Pair (H-Abstraction) Triplet->RadicalPair Abstracts H from Target Protein (Met/Leu) Relax Relaxation (No Reaction) Triplet->Relax No Target Found Covalent Covalent Crosslink (C-C Bond) RadicalPair->Covalent Recombination Relax->Ground Recycle

Caption: Photochemical cycle of Benzophenone. Note the reversible relaxation path allowing repeated excitation at 365 nm.[2]

Experimental Protocol

This protocol assumes the 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid has been conjugated to a ligand (bait) or is being used as a specific probe.

Equipment Requirements
  • Light Source: UV Lamp emitting at 365 nm (e.g., Stratalinker, Handheld UV lamp, or LED array).

    • Validation: Ensure the lamp has a filter to remove short-wave UV (<300 nm) if using a broad-spectrum mercury arc lamp.

  • Reaction Vessel: 96-well clear polystyrene plate (for top-down irradiation) or borosilicate glass vials.

    • Warning: Do not use standard acrylic plastics that absorb UV-A.

  • Cooling: Ice bath or chilled stage.

Step-by-Step Crosslinking Workflow
  • Sample Preparation:

    • Prepare the Probe-Protein complex in a physiological buffer (PBS or HEPES, pH 7.4).

    • Constraint: Avoid buffers with high concentrations of detergents (e.g., Triton X-100) or carrier proteins (BSA) during irradiation, as they act as "radical sinks" and scavenge the benzophenone triplet state.

  • Equilibration (Pre-Incubation):

    • Incubate the probe with the target protein for 30–60 minutes in the dark at 4°C.

    • Why: This establishes the thermodynamic binding equilibrium. Benzophenone is chemically inert in the dark, allowing precise equilibrium control.

  • Irradiation (The Critical Step):

    • Place samples on ice (4°C) to prevent thermal denaturation.

    • Position the UV source 2–5 cm from the sample surface.

    • Irradiate at 365 nm for 30–60 minutes .

    • Optimization: If using a high-power LED (e.g., >100 mW/cm²), reduce time to 1–5 minutes. For standard handheld lamps (4-8 Watts), 30+ minutes is required due to the low

      
       of the n-π* transition.
      
  • Quenching & Analysis:

    • No chemical quench is strictly necessary as the radical lifetime is micro-seconds. However, adding DTT or reducing loading buffer stops any residual disulfide interchange (unrelated to photo-crosslinking).

    • Analyze via SDS-PAGE / Western Blot or LC-MS/MS.

Workflow Diagram

ProtocolFlow Step1 1. Conjugation (Couple Acid to Ligand) Step2 2. Equilibration (Incubate with Target 30 min @ 4°C Dark) Step1->Step2 Step3 3. Irradiation (365 nm, On Ice, 30-60 min) Step2->Step3 Step4 4. Analysis (SDS-PAGE / MS) Step3->Step4

Caption: Sequential workflow for utilizing benzophenone-functionalized acid probes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Crosslinking Yield Insufficient Irradiation EnergyIncrease time (up to 60 min) or decrease distance to lamp. Benzophenone requires more energy than Azides.
Non-Specific Labeling "Radical Sinks" in BufferRemove BSA, Triton X-100, or Tris (high conc) from the buffer. Use HEPES or PBS.
Protein Precipitation Heat GenerationEnsure samples are kept on ice. Check if the UV lamp produces excessive IR (heat).
Probe Aggregation HydrophobicityThe benzophenone moiety is hydrophobic. Dissolve the probe in DMSO first, ensuring final DMSO < 1-2%.

References

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673.[3]

  • Preston, G. W., & Wilson, A. J. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(8), 3289–3301.

  • Smith, E., & Collins, I. (2015). Photoaffinity probes for the identification of carbohydrate-binding proteins. Asian Journal of Organic Chemistry, 4(2), 116–126.

  • Thermo Fisher Scientific. (n.d.). Photo-reactive chemical groups: Carbonyls (Benzophenones).[2] Protein Biology Handbook.

Sources

Application Notes and Protocols for Solid-Phase Synthesis Using 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic Acid: A Photocleavable Linker Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid and efficient construction of compound libraries. The choice of linker, the molecular entity tethering a growing molecule to the insoluble support, is critical to the success of any solid-phase strategy. This guide provides a comprehensive overview and detailed protocols for the application of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid, a versatile photocleavable linker. The benzophenone moiety at its core offers a unique mechanism for traceless cleavage under mild UV irradiation, providing an orthogonal release strategy that avoids the harsh acidic or basic conditions often required for other linkers. This attribute is particularly advantageous for the synthesis of sensitive or complex molecules. These application notes will detail the synthesis of the linker, its immobilization on a solid support, protocols for solid-phase synthesis, and the mechanism and conditions for photolytic cleavage.

Introduction: The Strategic Advantage of a Benzophenone-Based Photocleavable Linker

In the landscape of solid-phase synthesis, the ability to cleave the final product from the resin under mild and specific conditions is paramount. Photocleavable linkers have emerged as a powerful tool in this regard, offering an orthogonal cleavage strategy that is compatible with a wide range of sensitive functional groups.[1][2] The 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid linker leverages the well-established photochemistry of benzophenone. Upon exposure to UV light, the benzophenone carbonyl group is excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor.[3][4] This initiation of a radical-based process ultimately leads to the cleavage of the synthesized molecule from the solid support.

The primary advantages of employing this benzophenone-based linker include:

  • Mild Cleavage Conditions: Release of the target molecule is achieved using UV light, avoiding the need for strong acids (e.g., trifluoroacetic acid, hydrogen fluoride) or bases that can degrade or modify sensitive products.[5]

  • Orthogonality: The photocleavage is orthogonal to most standard protecting group strategies used in peptide and small molecule synthesis, allowing for greater flexibility in synthetic design.[1]

  • Traceless Cleavage: Depending on the point of attachment and the cleavage mechanism, the linker can be designed to leave no residual atoms on the cleaved product.

This guide will provide the necessary protocols and theoretical background to successfully implement 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid in your solid-phase synthesis workflows.

Synthesis of the Linker: 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid

The linker can be readily synthesized in a straightforward, one-step procedure from commercially available starting materials. The following protocol is based on established methods for the amidation of anhydrides.[6][7]

Protocol 2.1: Synthesis of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid

Materials:

  • 4-Aminobenzophenone

  • Succinic anhydride

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dimethylaminopyridine (DMAP)

  • Dioxane

  • 4N HCl in dioxane

  • Water, Acetonitrile, Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzophenone (1 equivalent) in anhydrous DMF.

  • To this solution, add anhydrous pyridine, followed by succinic anhydride (1 equivalent) and a catalytic amount of DMAP.

  • Heat the reaction mixture at 100°C for 30 minutes. The product is expected to precipitate out of the solution.

  • Cool the mixture to room temperature and filter the precipitate.

  • Wash the solid sequentially with water, acetonitrile, and diethyl ether to remove any unreacted starting materials and impurities.

  • For conversion to the hydrochloride salt (if desired for storage or handling), suspend the white solid in dioxane and add 4N HCl in dioxane. Stir the suspension for 1 hour.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid.

Reactant Molar Mass ( g/mol ) Equivalents
4-Aminobenzophenone197.241.0
Succinic anhydride100.071.0
DMAP122.17~0.01

Table 1: Stoichiometry for the synthesis of the linker.

Immobilization of the Linker onto a Solid Support

The synthesized linker, possessing a terminal carboxylic acid, can be readily attached to an amino-functionalized resin, such as aminomethylated polystyrene, via standard peptide coupling methods.[8]

Protocol 3.1: Attachment of the Linker to Aminomethyl Resin

Materials:

  • Aminomethylated polystyrene resin (e.g., 100-200 mesh, 1% DVB)

  • 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC) or a similar carbodiimide coupling agent

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for optional Fmoc-protecting group removal if the resin is Fmoc-protected.

Procedure:

  • Swell the aminomethyl resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • If the resin is supplied with an Fmoc protecting group on the amine, treat with 20% piperidine in DMF for 20 minutes to deprotect the amino groups. Wash the resin thoroughly with DMF and DCM.

  • In a separate flask, dissolve 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid (2-3 equivalents relative to the resin loading) and HOBt (or OxymaPure®) (2-3 equivalents) in DMF.

  • Add DIC (2-3 equivalents) to the solution of the linker and HOBt and allow it to pre-activate for 5-10 minutes.

  • Add the activated linker solution to the swollen and deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction for completion using a Kaiser test to detect any remaining free amino groups on the resin.

  • Once the reaction is complete, wash the resin sequentially with DMF, DCM, and methanol, and then dry under vacuum.

Solid-Phase Synthesis Workflow

With the linker successfully attached to the resin, the solid-phase synthesis of the target molecule can commence. The following is a generalized protocol for the synthesis of a small molecule or peptide.

Protocol 4.1: General Solid-Phase Synthesis

A. Loading of the First Building Block:

  • The first building block (e.g., an Fmoc-protected amino acid) is coupled to the free amino group of the immobilized linker (if the linker itself contains a suitable functional group for attachment) or to a functional handle introduced on the linker. For the described linker, the synthesis would typically proceed by first coupling a molecule with a free amine to the carboxylic acid of the linker.

B. Elongation of the Molecular Chain (Iterative Cycle):

  • Deprotection: If using Fmoc chemistry, remove the Fmoc protecting group from the resin-bound molecule by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection reagents.

  • Coupling: Couple the next building block (e.g., Fmoc-amino acid) using a suitable coupling agent (e.g., DIC/HOBt, HBTU/DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat this cycle of deprotection, washing, and coupling until the desired molecule is assembled on the solid support.

G cluster_0 Solid-Phase Synthesis Cycle Start Start Deprotection Deprotection Start->Deprotection Washing_1 Washing (DMF) Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Washing_2 Washing (DMF/DCM) Coupling->Washing_2 Washing_2->Deprotection Next Cycle End End Washing_2->End Final Cycle

Figure 1: General workflow for the iterative cycle in solid-phase synthesis.

Photocleavage: Releasing the Product from the Solid Support

The final and most critical step is the photolytic cleavage of the synthesized molecule from the resin.

Mechanism of Photocleavage

The photocleavage mechanism is initiated by the absorption of UV light by the benzophenone moiety, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.[9] This triplet benzophenone is a potent hydrogen atom abstractor.[3][4] It can abstract a hydrogen atom from a suitable donor, which could be the solvent, a scavenger molecule, or even the synthesized molecule itself, to form a ketyl radical. This radical formation initiates a cascade of reactions leading to the cleavage of the covalent bond tethering the product to the linker.

G UV_Light UV Light (e.g., 350-365 nm) BP_Ground Benzophenone (Ground State) UV_Light->BP_Ground BP_Excited Benzophenone (Excited Triplet State) BP_Ground->BP_Excited H_Donor Hydrogen Donor (R-H) Ketyl_Radical Benzophenone Ketyl Radical Product_Radical Product Radical (R•) Cleavage Bond Cleavage & Product Release Product_Radical->Cleavage BP_ExcitedH_Donor BP_ExcitedH_Donor Ketyl_RadicalProduct_Radical Ketyl_RadicalProduct_Radical BP_ExcitedH_Donor->Ketyl_RadicalProduct_Radical

Figure 2: Proposed mechanism for the initiation of photocleavage.

Protocol 5.1: Photocleavage of the Synthesized Molecule

Materials:

  • Resin-bound product

  • Photoreactor equipped with a UV lamp (e.g., mercury lamp with a Pyrex filter to cut off wavelengths below 300 nm, or a 365 nm LED array)

  • Suitable solvent (e.g., methanol, isopropanol, or a mixture with DCM or THF)

  • Optional: A hydrogen-donating scavenger (e.g., a small amount of isopropanol if the main solvent is not a good hydrogen donor)

Procedure:

  • Swell the resin with the synthesized molecule in the chosen cleavage solvent within a quartz or Pyrex reaction vessel.

  • Degas the suspension by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited triplet state of benzophenone.

  • Irradiate the suspension with UV light (typically in the range of 350-365 nm) while agitating the mixture to ensure even exposure of the resin beads.

  • Monitor the progress of the cleavage by taking small aliquots of the solution at different time points and analyzing them by HPLC or LC-MS.

  • Once the cleavage is complete (typically 1-6 hours, but this should be optimized), filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with the cleavage solvent and combine the washings with the filtrate.

  • Evaporate the solvent to obtain the crude product, which can then be purified by standard chromatographic techniques.

Parameter Recommended Range/Value Rationale
Wavelength 350-365 nmEfficiently excites the benzophenone moiety while minimizing potential photodamage to the product.
Solvent Methanol, Isopropanol, THF, DCMShould be a good solvent for the product and preferably a hydrogen donor.
Reaction Time 1-6 hoursHighly dependent on the specific molecule, solvent, and light source intensity; requires optimization.
Atmosphere Inert (Argon or Nitrogen)Oxygen can quench the excited state of the benzophenone, reducing cleavage efficiency.

Table 2: Recommended parameters for photocleavage.

Conclusion

The 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid linker offers a valuable and versatile tool for solid-phase synthesis. Its photocleavable nature provides a mild and orthogonal method for releasing synthesized molecules from the solid support, making it particularly suitable for the preparation of sensitive and complex compounds. The protocols and guidelines presented herein provide a solid foundation for researchers to incorporate this powerful linker into their synthetic strategies, enabling the efficient and flexible production of molecules for a wide range of applications in drug discovery and chemical biology. As with any solid-phase methodology, optimization of coupling and cleavage conditions for each specific target molecule is recommended to achieve the best results.

References

  • Turro, N. J. (1978). Modern Molecular Photochemistry. Benjamin-Cummings Publishing Co.
  • Giering, L., Berger, M., & Steel, C. (n.d.). Photochemical Hydrogen Abstraction in Benzophenone Single Crystal.
  • Klán, P., & Wirz, J. (2009).
  • Pillai, V. N. R. (1980). Photoremovable Protecting Groups in Organic Synthesis. Synthesis, 1980(01), 1–26.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Merck. (n.d.). Fmoc SPPS Linkers.
  • PrepChem. (n.d.). Synthesis of 4-[[4-(aminoiminomethyl)phenyl]-amino]-4-oxobutanoic acid.
  • Olsen, C. A. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Givens, R. S., & Klán, P. (Eds.). (2006). Photoremovable Protecting Groups. Wiley-VCH.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid.
  • Scaiano, J. C. (1982). Triplet benzophenone. Journal of Photochemistry, 20(4), 327-332.
  • ChemicalBook. (n.d.). 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis.
  • Narayana, B., Nayak, P. S., Sarojini, B. K., & Jasinski, J. P. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68.
  • Bochet, C. G. (2002). Wavelength-selective cleavage of photolabile protecting groups. Tetrahedron Letters, 43(34), 5987-5990.

Sources

Mapping protein-protein interactions using 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic Acid Photoprobes

Executive Summary & Scientific Rationale

Mapping transient or weak protein-protein interactions (PPIs) remains a formidable challenge in drug discovery and interactomics. Traditional methods like Co-IP often fail to capture low-affinity or rapid-kinetics interactions. This guide details the application of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid , a robust photo-affinity probe designed to covalently "freeze" these interactions for downstream analysis.

Why this Probe? Unlike aryl azides or diazirines, the benzophenone (BP) moiety in this probe operates via a reversible triplet diradical mechanism . Upon 350–360 nm excitation, the carbonyl oxygen forms a radical that inserts into C-H bonds. Crucially, if no C-H bond is in proximity (within ~3.1 Å), the radical relaxes back to the ground state without reacting with the solvent. This "recycle" capability allows for longer irradiation times and higher specific crosslinking yields compared to "one-shot" photoprobes.

Mechanism of Action

Understanding the photochemistry is vital for experimental design.[1] The probe functions as a heterobifunctional agent:

  • The Anchor (Carboxylate): The 4-oxobutanoic acid tail allows for activation (via EDC/NHS) to form a stable amide bond with primary amines (Lysines) on your "Bait" protein.

  • The Trap (Benzophenone): The benzophenone headgroup remains inert until UV activation.

Visualizing the Photochemical Pathway

The following diagram illustrates the transition from the ground state to the covalent crosslink.

BenzophenoneMechanism GroundState Ground State (Benzophenone) Excitation UV Excitation (350-360 nm) GroundState->Excitation Singlet Singlet State (S1) (Short-lived) Excitation->Singlet Triplet Triplet Diradical (T1) (Reactive Species) Singlet->Triplet Intersystem Crossing Insertion H-Abstraction (C-H Insertion) Triplet->Insertion Target Proximity (<3.1 Å) Relaxation Relaxation (No Target Found) Triplet->Relaxation No Target CovalentBond Covalent Crosslink (Bait-Prey Complex) Insertion->CovalentBond Radical Recombination Relaxation->GroundState Recycle

Figure 1: The reversible excitation cycle of Benzophenone ensures high specificity by minimizing non-specific solvent reactions.

Experimental Protocol
Phase A: Probe Activation & Bioconjugation

Objective: Covalently attach the probe to the "Bait" protein via surface lysines.

Materials:

  • Probe: 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid (dissolved in DMSO to 50 mM).

  • Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[2][3][4]

  • Buffer A: MES Buffer (0.1 M, pH 5.0–6.0) – Crucial for EDC efficiency.

  • Buffer B: PBS (pH 7.4) or HEPES (pH 7.5).

  • Bait Protein (1 mg/mL in non-amine buffer).

Protocol:

  • Activation: In a microtube, mix the Probe (final 2 mM), EDC (final 4 mM), and NHS (final 10 mM) in Buffer A.

    • Note: The molar excess of EDC/NHS ensures complete activation of the carboxyl group to a semi-stable NHS-ester.

    • Incubation: 15 minutes at Room Temperature (RT).

  • Quench EDC: Add 2-Mercaptoethanol (final 20 mM) to quench unreacted EDC. This prevents EDC from crosslinking the protein directly (zero-length crosslinking).

  • Coupling: Add the activated probe mix to your Bait Protein solution.

    • Ratio: Target a 10-20x molar excess of probe-to-protein.

    • Incubation: 2 hours on ice or 1 hour at RT.

  • Purification (Critical): Remove excess free probe using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis against PBS.

    • Why? Free probe will compete for the "Prey" binding site and cause high background noise in MS analysis.

Phase B: The Interaction & Photocapture

Objective: Capture the transient interaction between Bait and Prey.

Protocol:

  • Equilibration: Mix the Labeled Bait with the Prey Protein (or cell lysate) in a binding buffer (e.g., PBS + 1 mM MgCl2).

    • Control 1: Labeled Bait + Buffer (No Prey).

    • Control 2: Unlabeled Bait + Prey (Specificity check).

    • Control 3: Competition (Labeled Bait + Prey + 100x Free Ligand).

  • Incubation: Allow the complex to form (typically 30–60 mins at 4°C or 37°C, depending on biology).

  • Irradiation:

    • Place samples on ice (to prevent thermal denaturation).

    • Irradiate with UV light at 365 nm (long-wave UV).

    • Duration: 30 to 60 minutes.

    • Equipment: A UV crosslinker (e.g., Stratalinker) or a handheld UV lamp (4-watt) placed 5 cm from the sample.

    • Note: Do not use 254 nm UV, as this damages protein backbones and DNA.

Phase C: Downstream Analysis

Objective: Visualize and Identify the complex.

Method 1: Western Blot (Targeted) Run samples on SDS-PAGE. The crosslinked complex will appear as a higher molecular weight band (MW of Bait + MW of Prey).

Method 2: LC-MS/MS (Discovery)

  • In-Gel Digestion: Excise the shifted band.

  • Trypsinization: Digest with Trypsin/Lys-C.

  • Mass Spectrometry: Analyze peptides. Look for the "dead-end" modification on the Bait (probe mass) and the crosslinked peptide pairs between Bait and Prey.

Data Presentation & Analysis

When analyzing results, organize your data to validate the specificity of the interaction.

Table 1: Expected Mass Shifts & Controls

Sample ConditionUV TreatmentExpected Result (SDS-PAGE)Interpretation
Bait Only + UVMonomer BandBaseline; confirms no self-aggregation.
Bait + Prey - UVMonomer Bands (Separate)Confirms interaction is non-covalent pre-UV.
Bait + Prey + UVNew High MW Band Successful Crosslink.
Bait + Prey + Competitor + UVReduced High MW BandValidates specificity of the binding site.
Experimental Workflow Diagram

The following flowchart summarizes the critical path from probe synthesis to data generation.

Workflow cluster_0 Phase 1: Bioconjugation cluster_1 Phase 2: Interaction cluster_2 Phase 3: Analysis Step1 Activate Probe (EDC/NHS + Probe-COOH) Step2 Couple to Bait Protein (Amide Bond Formation) Step1->Step2 Step3 Desalt/Purify (Remove Free Probe) Step2->Step3 Step4 Incubate with Prey (Equilibrium Binding) Step3->Step4 Step5 UV Irradiation (365 nm) (Covalent Capture) Step4->Step5 Step6 SDS-PAGE / Western Blot (Verify MW Shift) Step5->Step6 Step7 LC-MS/MS (Peptide Mapping) Step6->Step7

Figure 2: Step-by-step workflow for mapping PPIs using benzophenone-based probes.

Troubleshooting & Optimization (Expert Insights)

Issue 1: Low Crosslinking Efficiency (<5%)

  • Cause: The benzophenone moiety might be sterically hindered or not properly oriented toward the interface.

  • Solution: Vary the linker length.[4][5] The probe described here has a short succinyl linker. If the binding pocket is deep, consider a derivative with a PEG spacer. Alternatively, increase UV irradiation time (up to 60 mins); BP is stable enough to withstand this.

Issue 2: Protein Precipitation during Coupling

  • Cause: Benzophenones are hydrophobic. Over-labeling can destabilize the Bait protein.

  • Solution: Reduce the Probe:Protein molar ratio during coupling (try 5x or 10x). Ensure the initial probe stock is fully dissolved in high-quality DMSO before adding to the aqueous buffer.

Issue 3: High Non-Specific Background

  • Cause: "Random bucket" labeling due to extremely high concentration of probe or protein aggregation.

  • Solution: Increase salt concentration (150–300 mM NaCl) during the incubation step to reduce non-specific electrostatic sticking. Always use the "Competition Control" (Table 1) to distinguish specific interactions.

References
  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. Link

  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol. Thermo Fisher Scientific User Guide. Link

  • Preston, G. W., & Wilson, A. J. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(8), 3289-3301. Link

  • Santa Cruz Biotechnology. (n.d.).[6] 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid Product Page. SCBT Catalog. Link

  • Smith, P. A., et al. (2015). Mapping Protein-Protein Interactions with Diazirine and Benzophenone Photoprobes.[7] Journal of Proteome Research, 14(10), 4111–4119. Link

Sources

Application Notes and Protocols for Amide Bond Formation: Coupling 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic Acid in Conjugation Chemistry

4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a terminal carboxylic acid and a benzophenone photophore, makes it a versatile building block for the synthesis of complex molecular architectures. The carboxylic acid moiety serves as a handle for covalent linkage to primary amines, which are ubiquitously present in biomolecules such as proteins, peptides, and small-molecule drugs. This amide bond formation is a cornerstone of bioconjugation, enabling the development of targeted therapeutics, diagnostic agents, and advanced biomaterials.[1] The benzophenone group, on the other hand, can be utilized for photo-crosslinking applications, allowing for the formation of stable covalent bonds upon exposure to ultraviolet light.

This guide provides a detailed technical overview of the conditions and protocols for the efficient coupling of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid to primary amines, empowering researchers to leverage this versatile molecule in their scientific endeavors.

Principles of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and a primary amine to form an amide bond is a condensation reaction that requires the removal of a water molecule. This process is generally unfavorable under mild conditions because the basic amine will deprotonate the acidic carboxylic acid, forming a non-reactive carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the primary amine.[3] This is achieved through the use of coupling reagents.

Two of the most common and effective classes of coupling reagents for this purpose are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS), and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[4][5]

The EDC/NHS Pathway

The EDC/NHS system is a widely used method for amide bond formation, particularly in aqueous environments.[6] The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid to form a highly reactive O-acylisourea intermediate. This step is most efficient in an acidic pH range of 4.5-6.0.[7]

  • Formation of a Stable NHS Ester: The unstable O-acylisourea intermediate is prone to hydrolysis. To improve the efficiency and allow for a two-step procedure, NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.

  • Nucleophilic Attack by the Primary Amine: The primary amine then attacks the NHS ester, forming a stable amide bond and releasing NHS. This step is most efficient at a physiological to slightly alkaline pH of 7-8.[6]

Reaction Mechanism: EDC/NHS Coupling

EDC_NHS_Mechanism cluster_activation Carboxylic Acid Activation (pH 4.5-6.0) cluster_coupling Amine Coupling (pH 7.0-8.5) Carboxylic_Acid R-COOH (4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Product Amide Product (R-CO-NH-R') NHS_Ester->Amide_Product + R'-NH2 Primary_Amine R'-NH2 (Primary Amine)

Caption: EDC/NHS coupling workflow.

The HATU Pathway

HATU is a third-generation uronium salt-based coupling reagent known for its high efficiency, fast reaction times, and low rates of racemization, making it a preferred choice for many organic chemists.[8][9] The mechanism involves the formation of a highly reactive OAt-active ester.

  • Formation of the OAt-Active Ester: In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester intermediate.[10]

  • Nucleophilic Attack: The primary amine then rapidly attacks the OAt-active ester to form the desired amide bond.

Reaction Mechanism: HATU Coupling

HATU_Mechanism Carboxylic_Acid R-COOH (4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid) Carboxylate R-COO- Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt-Active Ester (highly reactive) Carboxylate->OAt_Ester + HATU HATU HATU Amide_Product Amide Product (R-CO-NH-R') OAt_Ester->Amide_Product + R'-NH2 Primary_Amine R'-NH2 (Primary Amine)

Caption: HATU-mediated coupling workflow.

Experimental Protocols

Materials and Reagents
  • 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid

  • Primary amine of interest

  • Coupling Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

    • NHS (N-hydroxysuccinimide) or Sulfo-NHS

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Bases:

    • N,N-Diisopropylethylamine (DIPEA)

    • Triethylamine (TEA)

  • Solvents:

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous N-Methyl-2-pyrrolidone (NMP)[11]

    • For EDC/NHS reactions in aqueous media: MES buffer (2-(N-morpholino)ethanesulfonic acid) and Phosphate Buffered Saline (PBS)

  • Quenching Reagents (optional):

    • Hydroxylamine

    • 2-Mercaptoethanol

  • Reaction Monitoring: Thin Layer Chromatography (TLC) plates, High-Performance Liquid Chromatography (HPLC)

  • Purification: Silica gel for column chromatography, preparative HPLC system.

Protocol 1: EDC/NHS Coupling in Organic Solvent

This protocol is suitable for coupling in organic solvents when the primary amine is not water-soluble.

1. Reagent Preparation:

  • Dissolve 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid (1.0 equivalent) in anhydrous DMF.
  • In a separate vial, dissolve the primary amine (1.0-1.2 equivalents) in anhydrous DMF.
  • Prepare fresh solutions of EDC (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

2. Reaction Setup:

  • To the solution of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid, add the EDC and NHS solutions.
  • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.
  • Add the primary amine solution to the reaction mixture.
  • If the primary amine is used as a hydrochloride salt, add 2-3 equivalents of a non-nucleophilic base like DIPEA or TEA.

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-24 hours).[12]
  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[13]
Protocol 2: Two-Step EDC/Sulfo-NHS Coupling in Aqueous Buffer

This protocol is ideal for coupling to water-soluble biomolecules like proteins or peptides.

1. Activation of Carboxylic Acid:

  • Dissolve 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid (10-fold molar excess over the amine) in an appropriate organic solvent (e.g., DMF or DMSO) and then add it to the amine-containing molecule in 0.1 M MES buffer, pH 4.5-6.0.
  • Add EDC (e.g., 2 mM final concentration) and Sulfo-NHS (e.g., 5 mM final concentration).[3]
  • Incubate for 15 minutes at room temperature.

2. (Optional) Quenching and Buffer Exchange:

  • To quench the EDC, add 2-mercaptoethanol to a final concentration of 20 mM.[7]
  • Remove excess reagents and byproducts by buffer exchange using a desalting column equilibrated with PBS, pH 7.2-7.5.

3. Coupling to Primary Amine:

  • Immediately add the activated 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid solution to the primary amine-containing molecule (1.0 equivalent) in PBS, pH 7.2-7.5.
  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

4. Quenching and Purification:

  • Quench any remaining NHS esters by adding hydroxylamine to a final concentration of 10 mM.
  • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.
Protocol 3: HATU-Mediated Coupling in Organic Solvent

This protocol is highly efficient and suitable for a wide range of primary amines, including those that are sterically hindered.

1. Reagent Preparation:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid (1.0 equivalent) in anhydrous DMF.
  • Add HATU (1.1 equivalents).
  • Add DIPEA (2.0 equivalents) and stir for 1-5 minutes to pre-activate the carboxylic acid.

2. Reaction:

  • Add the primary amine (1.0-1.2 equivalents) to the reaction mixture.
  • Stir at room temperature and monitor the reaction by TLC or HPLC. The reaction is often complete within 1-4 hours.[13]

3. Work-up and Purification:

  • Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation: Summary of Reaction Conditions

ParameterEDC/NHS (Organic)EDC/Sulfo-NHS (Aqueous)HATU (Organic)
Carboxylic Acid (eq.) 1.010-fold excess1.0
Primary Amine (eq.) 1.0 - 1.21.01.0 - 1.2
Coupling Reagent (eq.) EDC (1.2), NHS (1.2)EDC (e.g., 2mM), Sulfo-NHS (e.g., 5mM)HATU (1.1)
Base (eq.) DIPEA/TEA (2-3, if needed)N/ADIPEA (2.0)
Solvent Anhydrous DMF, DCM, NMPMES Buffer (Activation), PBS (Coupling)Anhydrous DMF, NMP
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Reaction Time 2-24 hours2-4 hours1-4 hours
Key Advantages Cost-effective, good for many applicationsIdeal for biomolecules in aqueous solutionHigh efficiency, fast, low racemization

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents, especially solvents, are anhydrous for organic reactions.

    • Use fresh coupling reagents, as they can degrade over time.

    • Optimize the stoichiometry of reagents. An excess of the coupling agent and/or the primary amine may be necessary.

    • For sterically hindered amines, consider using HATU or increasing the reaction temperature cautiously.

  • Side Reactions:

    • With HATU, avoid large excesses of the reagent to prevent guanidinylation of the primary amine.[10]

    • In EDC/NHS couplings, hydrolysis of the active intermediate can be a major side reaction. Ensure the reaction is performed at the optimal pH.

  • Purification Challenges:

    • The urea byproduct from EDC can sometimes be difficult to remove. For DCC (a related carbodiimide), the urea byproduct is insoluble in most organic solvents and can be filtered off.[6]

    • If the product is polar, consider using reversed-phase chromatography for purification.

Safety Precautions

Always consult the Safety Data Sheet (SDS) for all reagents before use.[14]

  • General: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Coupling Reagents: EDC, HATU, and their byproducts can be irritants and sensitizers. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: DMF, DCM, and NMP are hazardous. DMF is a reproductive toxin. Handle with extreme care and use appropriate engineering controls.

  • Bases: DIPEA and TEA are corrosive and flammable. Handle with care.

References

  • Oliver Hardick, Coupling Protocols. (n.d.). Retrieved February 20, 2026, from [Link]

  • Safety data sheet - Pharmacopoeia. (2021, March 18). Retrieved February 20, 2026, from [Link]

  • Coupling Reagents - AAPPTEC - Peptides. (n.d.). Retrieved February 20, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29). Retrieved February 20, 2026, from [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023, November 6). Retrieved February 20, 2026, from [Link]

  • Amine coupling through EDC/NHS: a practical approach - PubMed. (2010). Retrieved February 20, 2026, from [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with - SciSpace. (2018, February 9). Retrieved February 20, 2026, from [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - MDPI. (2026, February 3). Retrieved February 20, 2026, from [Link]

  • Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

  • Solvents for Solid Phase Peptide Stynthesis Contents | AAPPTec. (n.d.). Retrieved February 20, 2026, from [Link]

  • EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester - Google Patents. (n.d.).
  • Synthesis of 4-[[4-(aminoiminomethyl)phenyl]-amino]-4-oxobutanoic acid - PrepChem.com. (n.d.). Retrieved February 20, 2026, from [Link]

  • Safety data sheet - Pharmacopoeia. (2021, March 18). Retrieved February 20, 2026, from [Link]

  • Synthesis of 4-[[4-(aminoiminomethyl)phenyl]-amino]-4-oxobutanoic acid - PrepChem.com. (n.d.). Retrieved February 20, 2026, from [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Preventing photobleaching of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid prior to activation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photoaffinity Labeling Reagents Subject: Handling & Stability Guide for 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic Acid Ticket ID: PAL-BPA-001 Status: Resolved / Guide Published

Executive Summary

You have inquired about preventing photobleaching (premature photoactivation) of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid (BPA-COOH).

In the context of photoaffinity labeling (PAL), "photobleaching" is a misnomer often borrowed from fluorescence microscopy. For benzophenones, the correct technical concern is premature photolysis leading to solvent quenching . Unlike fluorophores that fade, benzophenones are chemically altered: upon exposure to UV (350–360 nm), they form a reactive triplet diradical that abstracts hydrogen atoms from the solvent or buffer, permanently deactivating the probe before it reaches your biological target.

This guide outlines the mechanistic risks and provides a self-validating protocol to ensure probe integrity.

Module 1: The Physics of Failure (Mechanistic Insight)

To prevent degradation, one must understand the activation trigger. Benzophenone derivatives do not require high-energy short-wave UV (like 254 nm) to activate; they are sensitive to the UVA region (350–360 nm) .

  • The Trigger: Absorption of a photon at ~350 nm causes an

    
     electron transition.
    
  • The Active State: This generates an excited singlet state (

    
    ) which undergoes rapid intersystem crossing to a triplet diradical state (
    
    
    
    )
    .
  • The "Bleaching" Event: In the absence of a protein target, this highly reactive

    
     state abstracts a hydrogen atom from any nearby source (e.g., solvent molecules like methanol or Tris buffer).
    
  • The Result: The benzophenone converts into a benzhydrol or pinacol derivative. This reaction is irreversible. The probe is now "dead" and cannot crosslink to your protein.

Diagram: The Premature Activation Pathway

The following diagram illustrates the "Danger Zone" where ambient light destroys the probe.

Benzophenone_Degradation PROBE Native Probe (Active Benzophenone) EXCITED Triplet Diradical (T1 State) PROBE->EXCITED n-π* Transition LIGHT Ambient Light (Contains ~350-360nm) LIGHT->PROBE DEAD Benzhydrol/Pinacol (Inactive Species) EXCITED->DEAD H-Abstraction (Premature Quenching) SOLVENT Solvent/Buffer (H-Donor) SOLVENT->DEAD

Figure 1: The irreversible degradation pathway of benzophenone probes upon exposure to ambient UV components.

Module 2: Storage & Handling Protocols

This protocol is designed to be a self-validating system . If followed, the probability of premature activation drops to near zero.

A. The Golden Rule of Lighting

Standard laboratory fluorescent lights emit a spectrum that includes significant intensity in the 300–400 nm range.

  • Requirement: All handling must occur under yellow light (filters that cut off wavelengths <500 nm).

  • Alternative: If a darkroom is unavailable, cover all working distances with opaque foil and work quickly.

B. Solubilization Strategy

The choice of solvent dictates the rate of "dark" reactions and photostability.

ParameterRecommendedAvoid / CautionReason
Primary Solvent DMSO (Anhydrous)Methanol / EthanolProtic solvents (alcohols) are excellent H-donors. If light leaks in, alcohols quench the probe 10x faster than DMSO.
Concentration 10–100 mM (Stock)< 1 mM (Storage)High concentrations are self-shielding (Beer-Lambert Law). Dilute solutions degrade faster per molecule.
Container Amber Glass or Foil-wrapped PolypropyleneClear Glass / PolystyreneAmber glass blocks >99% of UV <400 nm.
Temperature -20°C to -80°C 4°C or Room TempLow temp reduces kinetic energy, slowing any potential radical reactions.
C. Step-by-Step Handling Workflow
  • Preparation: Turn off overhead fluorescent lights or switch to sodium-vapor (yellow) safety lights.

  • Weighing: Tare the amber vial before adding the solid. Do not weigh on an open balance pan under white light for prolonged periods.

  • Solubilization: Add anhydrous DMSO directly to the amber vial. Vortex in short bursts.

  • Aliquot: Immediately separate into single-use aliquots (e.g., 10 µL) in black or amber microcentrifuge tubes.

  • Storage: Store at -20°C. Do not freeze-thaw.

Module 3: Troubleshooting & FAQs

Q1: I accidentally left the tube on the bench under room light for 30 minutes. Is it ruined?

  • Analysis: Benzophenone is more robust than aryl azides or diazirines. A 30-minute exposure to standard fluorescent light usually results in <5% degradation.

  • Action: It is likely usable for qualitative work (e.g., identifying a binding partner). For quantitative affinity measurements (

    
    ), discard it. The degradation products may act as competitive inhibitors.
    

Q2: My crosslinking yield is extremely low (<1%). Is it the probe?

  • Diagnostic: Check your buffer.

  • Explanation: Did you use a buffer with high H-donor capacity (e.g., Tris, detergents like Triton X-100) during the irradiation step?

  • Solution: While you cannot avoid H-donors in protein buffers, ensure the probe concentration is sufficient to outcompete solvent quenching. Alternatively, the "bleaching" might have happened before you added the protein. Run a UV-Vis scan (see below).

Q3: How can I verify if my stock solution is still active?

  • Protocol: Perform a UV-Vis Absorbance Scan .[1]

  • Expected Data: Active benzophenone shows a characteristic

    
     peak around 350–360 nm  and a stronger 
    
    
    
    peak around 250–260 nm .
  • Failure Mode: If the 350 nm peak has flattened or shifted significantly (blue shift) compared to the manufacturer's reference, the carbonyl group has been reduced.

Q4: Can I use DTT or Mercaptoethanol in the buffer?

  • Warning: No. Reducing agents can scavenge the triplet radical immediately upon formation, quenching the reaction before it hits the protein. Remove reducing agents via dialysis prior to the photo-activation step.

Module 4: Experimental Logic & Visualization

The following diagram details the decision logic for a researcher handling BPA-COOH.

Handling_Logic Start Start: Solid BPA-COOH LightCheck Is Room Light Filtered? (Yellow Light / Dark Room) Start->LightCheck SolventSelect Select Solvent: Anhydrous DMSO LightCheck->SolventSelect Yes Warning STOP: High Risk of Premature Photolysis LightCheck->Warning No (White Light) Aliquot Aliquot into Amber/Black Tubes SolventSelect->Aliquot Freeze Flash Freeze (-20°C) Aliquot->Freeze ExpStart Ready for Experiment Freeze->ExpStart Warning->LightCheck Correct Lighting

Figure 2: Safe handling decision tree to maximize probe longevity.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673.

    • Foundational text on the mechanism of benzophenone activ
  • Thermo Fisher Scientific. (n.d.). Photoaffinity Labeling Handbook.

    • Authoritative guide on handling photoreactive crosslinkers.
  • Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification.[2] Future Medicinal Chemistry, 7(2), 159–183.

    • Review comparing benzophenone stability vs. diazirines and aryl azides.

Sources

Purification methods for peptides labeled with 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peptides labeled with 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid

Technical Overview & Molecule Profile

User Query: What makes purifying peptides with this specific label different from standard peptides?

Scientist Response: The label 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid is a benzophenone-based photoaffinity probe linked via a succinyl spacer. When attached to your peptide, it introduces two critical physicochemical changes that dictate your purification strategy:

  • Significant Hydrophobicity: The benzophenone moiety is highly aromatic and hydrophobic. This will shift your peptide's retention time significantly later on a Reverse Phase (RP) column compared to the unlabeled precursor.

  • Photochemical Reactivity: The benzophenone group is designed to form a triplet radical upon excitation at 350–360 nm . While stable in ambient light compared to aryl azides, it is strictly required to minimize UV exposure during purification to prevent premature cross-linking or degradation.

Module A: Solubilization (The Critical First Step)

Common Issue: “My labeled peptide precipitates when I try to load it onto the HPLC.”

Root Cause: The label reduces the solubility of the peptide in aqueous buffers, especially if the peptide sequence itself is hydrophobic. Standard 0.1% TFA/Water is often insufficient.

Protocol: The "Organic Spike" Method Do not attempt to dissolve the crude lyophilized powder directly in the mobile phase. Follow this solubility cascade:

SolventRoleRecommended Concentration
DMSO (Dimethyl Sulfoxide) Primary SolubilizerDissolve crude peptide here first (e.g., 50–100 mg/mL).
DMF (Dimethylformamide) Alternative SolubilizerUse if DMSO interferes with specific downstream assays (rare).
Mobile Phase A (0.1% TFA/H2O) DiluentDilute the DMSO stock slowly into this. Final DMSO < 20%.

Step-by-Step Workflow:

  • Dissolve crude peptide in minimal 100% DMSO . Vortex until clear.

  • Slowly add Mobile Phase A (0.1% TFA in Water) while vortexing.

  • Stop if turbidity appears. Add a small amount of Acetonitrile (ACN) to clarify.

  • Centrifuge (10,000 x g, 5 min) or filter (0.45 µm PTFE) to remove particulates before injection.

Module B: RP-HPLC Purification Strategy

User Query: “Which column and gradient should I use? The peak is very broad.”

Scientist Response: The hydrophobicity of the benzophenone group often causes "smearing" on standard C18 columns if the pore size is too small or the gradient too shallow.

Recommended Stationary Phase
  • Peptides < 30 residues: C18 column, 300 Å pore size . (The wide pore is crucial to prevent entrapment).

  • Peptides > 30 residues or very hydrophobic: C4 or Phenyl-Hexyl column. These less hydrophobic phases allow the benzophenone label to elute with sharper peak shapes.

Mobile Phase System
  • Buffer A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2]

    • Why TFA? It acts as an ion-pairing agent, masking the charge of the carboxyl group on the linker and the peptide backbone, sharpening the peak. Formic acid is often too weak for these hydrophobic constructs.

  • Buffer B: 0.1% TFA in Acetonitrile (ACN).[1]

Gradient Optimization (The "Scouting" Run)

Start with a linear gradient to locate the peak, then switch to a focused gradient.

  • Scouting: 5% B to 95% B over 40 minutes.

  • Focused: Once you identify the product elutes at (for example) 45% B:

    • Start: 35% B

    • End: 55% B

    • Duration: 20–30 minutes.[3]

    • Result: This shallow gradient maximizes separation between the labeled peptide and unreacted free label.

Visualization: Purification Workflow

The following diagram outlines the decision logic for purifying benzophenone-labeled peptides.

PurificationWorkflow Start Crude Labeled Peptide Solubility Solubilization (DMSO + 0.1% TFA) Start->Solubility CheckClear Is Solution Clear? Solubility->CheckClear AddACN Add 10-20% ACN or more DMSO CheckClear->AddACN No (Precipitate) Filter Filter (0.45 µm PTFE) CheckClear->Filter Yes AddACN->CheckClear HPLC RP-HPLC Injection (C18/C4 Column) Filter->HPLC Monitor Monitor UV (214nm & 254nm) HPLC->Monitor Fraction Collect Fractions Monitor->Fraction Analyze MS Analysis (Check for Mass + Label) Fraction->Analyze Pool Pool & Lyophilize (Protect from Light) Analyze->Pool Correct Mass Discard Discard/Re-purify Analyze->Discard Impurity

Caption: Step-by-step logic flow for solubilization, chromatographic separation, and validation of benzophenone-labeled peptides.

Troubleshooting Guide (FAQ)
Issue 1: "I see multiple peaks with the same mass."
  • Diagnosis: Atropisomerism or Oxidation.

  • Explanation: The benzophenone group is bulky. It can sometimes adopt stable conformational isomers (atropisomers) that resolve on HPLC. Alternatively, the methionine in your peptide may have oxidized to sulfoxide (+16 Da) during the labeling reaction.

  • Action:

    • Check Mass: If masses are identical, they are likely conformers. Pool them.

    • If Mass is +16 Da: This is oxidized product. Discard.

    • Tip: Run the column at 50°C–60°C . Higher temperature increases the interconversion rate of conformers, often collapsing split peaks into a single sharp peak.

Issue 2: "The peptide retention time shifts between runs."
  • Diagnosis: pH Instability.

  • Explanation: The "4-oxobutanoic acid" linker contains a free carboxylic acid. Its ionization state (COOH vs COO-) changes its hydrophobicity. If your mobile phase TFA concentration varies (e.g., evaporation), the retention time will drift.

  • Action: Ensure fresh 0.1% TFA is prepared daily. Ensure the peptide is fully acidified before injection.

Issue 3: "My yield is lower than expected after lyophilization."
  • Diagnosis: Irreversible Adsorption.

  • Explanation: Benzophenone is extremely hydrophobic ("sticky"). It can adsorb to plastic tubes or the lyophilizer flask walls.

  • Action:

    • Use glass vials or low-binding polypropylene for fraction collection.

    • Do not dry to complete "bone dryness" if not necessary; residual hydration helps resolubilization.

Stability & Storage Protocol

To ensure the integrity of the photoactivatable group:

  • Light Protection: Always wrap columns, fraction tubes, and lyophilization flasks in aluminum foil. Use amber glass vials for storage.

  • Avoid Basic pH: The succinyl-amide linkage can be susceptible to hydrolysis at high pH (>9.0). Keep buffers acidic to neutral (pH 2–7).

  • Storage: Lyophilized powder is stable at -20°C for months. Avoid repeated freeze-thaw cycles of the solution.

References
  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.

  • Agilent Technologies. (2023).[1] Optimizing Analysis and Purification of Synthetic Peptides Using PLRP-S Columns. Application Note.

  • YMC America. (2020). Strategic Peptide Purification: A Guide for Method Development. Whitepaper.

  • Prestwich, G. D., et al. (1997). Photoaffinity labeling of proteins.[4][5][6][7] Methods in Enzymology, 286, 3-30.

Sources

Addressing steric hindrance when using 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid linkers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photoaffinity Labeling (PAL) Optimization Subject: Troubleshooting Steric Hindrance with 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic Acid Ticket ID: PAL-BPH-004 Status: Open for Resolution

Executive Summary

You are encountering performance issues with 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid . This reagent is a heterobifunctional crosslinker used to introduce a photoreactive benzophenone (BPh) moiety onto a nucleophilic ligand (typically via an amine).

The Core Challenge: This molecule possesses a short, relatively rigid succinyl spacer (~8–10 Å). While this minimizes the "floppiness" of the probe, it creates a high risk of steric hindrance . If the attachment point on your ligand is buried within a protein pocket, the bulky BPh group (two phenyl rings) may prevent the ligand from binding before you even attempt photocrosslinking.

This guide provides a systematic workflow to diagnose, distinguish, and resolve steric hindrance versus chemical conjugation failure.

Module 1: The Steric Mechanism & Diagnosis

Before altering your synthesis, you must confirm that steric hindrance is the root cause. A lack of crosslinking often mimics steric hindrance but is actually caused by poor probe affinity or failed conjugation.

The "Steric Paradox"

For a PAL probe to work, it must bind to the target protein with high affinity. However, the BPh group is hydrophobic and bulky.

  • Scenario A (Ideal): The ligand binds deep; the linker extends the BPh group out of the pocket, interacting with surface residues.

  • Scenario B (Steric Clash): The BPh group collides with the protein surface or pocket entrance, preventing the ligand from reaching its binding site.

Diagnostic Protocol: The IC50 Shift Assay

Do not proceed to photocrosslinking until you verify binding affinity.

Objective: Quantify the loss of affinity caused by the BPh modification.

Steps:

  • Control: Perform a competitive binding assay (e.g., FP, TR-FRET, or SPR) with your unmodified parent ligand. Record the IC50 or

    
    .
    
  • Test: Perform the same assay with your Ligand-BPh conjugate (without UV irradiation).

  • Analysis: Compare the values.

Data Interpretation Table:

ObservationFold Change (IC50 Conjugate / IC50 Parent)DiagnosisRecommended Action
No Change 1.0 – 2.0xNo Steric Hindrance Issue is likely photochemical (irradiation time/wavelength) or chemical (conjugation yield).
Moderate Loss 2.0 – 10.0xTolerable Hindrance Proceed to crosslinking; increase probe concentration to saturate receptors.
Severe Loss > 10.0xCritical Steric Clash The BPh group is blocking binding. Stop. You must change the attachment site or linker length.

Module 2: Visualizing the Failure Mode

Understanding the geometry is critical. The diagram below illustrates the difference between a successful probe design and a steric failure using this specific succinyl linker.

StericMechanism cluster_0 Scenario A: Successful Binding cluster_1 Scenario B: Steric Clash Ligand_A Ligand (In Pocket) Linker_A Succinyl Linker (Extends Out) Ligand_A->Linker_A BPh_A Benzophenone (Surface Interaction) Linker_A->BPh_A Ligand_B Ligand (Cannot Enter) Clash STERIC CLASH (Protein Wall) Clash->Ligand_B Prevents Binding BPh_B Benzophenone (Blocks Entry) BPh_B->Clash Collides

Caption: Logical flow distinguishing successful probe orientation (Scenario A) from steric exclusion (Scenario B) where the BPh moiety prevents ligand entry.

Module 3: Troubleshooting Chemical Conjugation

If your IC50 assay shows the probe should bind, but you see no labeling, the issue is often the conjugation efficiency of the 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid to your ligand. The carboxylic acid on this linker can be sluggish due to the electronic effects of the nearby amide and phenyl ring.

Optimized EDC/NHS Coupling Protocol

Standard protocols often fail for this specific acid due to poor solubility and hydrolysis.

Reagents:

  • Probe: 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid.

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: Dry DMF or DMSO (Critical: Do not use aqueous buffer for activation).

Step-by-Step Workflow:

  • Activation (The "Dry" Step):

    • Dissolve the BPh-acid probe in anhydrous DMF (10 mM final).

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

    • Crucial: Let this stir for 1–2 hours at Room Temperature (RT) under nitrogen/argon. This ensures the formation of the active NHS-ester.

    • Checkpoint: Verify activation via TLC or LC-MS (shift in mass +97 Da for NHS ester).

  • Conjugation:

    • Dissolve your ligand (amine-containing) in a buffer compatible with DMF (e.g., PBS pH 7.4 or Borate pH 8.5).

    • Add the activated BPh-NHS ester solution to the ligand solution dropwise.

    • Ratio: Maintain < 20% DMF in the final aqueous mixture to prevent protein denaturation (if labeling a protein) or precipitation.

    • Incubate 4 hours at RT or overnight at 4°C.

  • Quenching:

    • Add Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[1]

Module 4: Experimental FAQs

Q: The probe binds (good IC50) but crosslinking yield is < 1%. Is this steric hindrance? A: Not necessarily. This is likely a geometry mismatch . Benzophenone crosslinking requires a C-H bond within 3.1 Å of the excited ketone oxygen.

  • Explanation: The succinyl linker is short. If the BPh group "flops" into a solvent channel where there are no protein residues, it will quench with water rather than crosslink.

  • Solution: You cannot fix this with the current molecule. You must synthesize a probe with a longer flexible linker (e.g., PEG2 or PEG4) to allow the BPh group to "search" a wider radius for a C-H bond.

Q: Can I increase irradiation time to overcome steric issues? A: No.

  • Benzophenone has a long-lived triplet state, but increasing UV exposure (> 30 mins) damages the protein and causes non-specific hydrophobic sticking of the probe.

  • Rule of Thumb: If you don't see labeling within 15–20 minutes at 365 nm, the geometry is wrong.

Q: How do I know if the BPh group itself is interacting non-specifically? A: Perform a "Proteome Competition" experiment.

  • Spike your probe into a complex lysate.

  • Add 100x excess of the parent ligand.

  • If the specific band disappears but background bands remain, your probe is working correctly. If the specific band does not disappear, the BPh group is driving non-specific binding (hydrophobic adhesion), not ligand-directed binding.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.

    • Context: Foundational text on the mechanism and geometry requirements (3.1 Å) for benzophenone labeling.
  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[2] Future Medicinal Chemistry, 7(2), 159-183.

    • Context: Discusses linker length optimization and the trade-off between steric bulk and probe flexibility.
  • Santa Cruz Biotechnology. (n.d.). 4-[(4-Benzoylphenyl)

    • Context: Specific physicochemical properties and handling of the succinyl-linked probe.
  • Rowland, M. M., et al. (2011). Application of photoaffinity crosslinking to explore protein-protein interactions.[2][3] Current Opinion in Chemical Biology, 15(6).

    • Context: Troubleshooting low crosslinking yields and distinguishing steric issues

Sources

Validation & Comparative

Comparison Guide: 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic Acid vs. Aryl Azide Photoprobes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reversible Hunter" vs. The "Rapid Suicide"

In the design of photoaffinity probes for target identification, the choice between a benzophenone-based linker—specifically 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid (BBA) —and an Aryl Azide moiety is rarely about "better" or "worse." It is a choice between two distinct photochemical philosophies.

BBA functions as a "Reversible Hunter." Upon UV irradiation (350–360 nm), it enters a triplet diradical state. Crucially, if it fails to find a C-H bond to insert into, it relaxes back to the ground state and can be re-excited. This "search-and-retry" mechanism leads to high cross-linking yields but requires long irradiation times and bulky steric accommodation.

Aryl Azides function as "Rapid Suicide" reagents. Upon irradiation (<300 nm for simple azides), they generate a highly reactive nitrene that must react immediately. If it fails to insert, it often rearranges into a ketenimine, which scavenges nucleophiles rather than labeling the binding pocket. They are small and fast, but prone to high non-specific background if not carefully managed.

Technical Deep Dive: The BBA Construct

The specific compound 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid is a bifunctional building block designed to introduce the benzophenone pharmacophore onto a ligand.

  • Structure: A benzophenone core linked via an amide to a succinic acid spacer.

  • Function: The carboxylic acid tail allows for standard amide coupling (EDC/NHS) to primary amines on your drug or peptide ligand.

  • Key Advantage: The succinic spacer pushes the bulky benzophenone away from the ligand attachment point, potentially reducing steric interference with the ligand-protein binding event.

Mechanistic Comparison & Causality

Benzophenone (BBA) Mechanism

The BBA probe operates via Triplet Energy Transfer .

  • Excitation: 350–360 nm light promotes the carbonyl oxygen to a singlet state (

    
    ), which rapidly undergoes intersystem crossing to a triplet state (
    
    
    
    ).
  • Abstraction: This

    
     diradical is chemically chemically inert to water but highly reactive toward C-H bonds, particularly those adjacent to heteroatoms (like Methionine). It abstracts a hydrogen atom, creating a radical pair.
    
  • Recombination: The two radicals recombine to form a covalent C-C bond.

  • The "Retry" Loop: If the

    
     state does not find a hydrogen to abstract, it relaxes to 
    
    
    
    without destroying the probe. This reversibility is the defining feature of BBA.
Aryl Azide Mechanism

Aryl azides operate via Nitrene Generation .

  • Excitation: UV light triggers the loss of

    
    , generating a singlet nitrene.
    
  • The Fork in the Road:

    • Path A (Desired): The nitrene inserts into a bond (N-H or C-H).

    • Path B (The Trap): The singlet nitrene undergoes ring expansion to form a benzazirine or ketenimine (dehydroazepine).[1] This species is an electrophile with a long half-life (ms to s) that reacts with nucleophiles (Lys, Cys) anywhere in the vicinity, leading to high non-specific background.

Visualizing the Pathways

The following diagram illustrates the critical divergence in mechanism. Note the "Safe Return" loop for Benzophenone vs. the "Ring Expansion Trap" for Aryl Azide.

Photochemistry cluster_BP Benzophenone (BBA) Pathway cluster_Azide Aryl Azide Pathway BP_Ground Ground State (C=O) BP_Triplet Triplet Diradical (T1) BP_Ground->BP_Triplet hv (350-360 nm) BP_Triplet->BP_Ground Relaxation (No Reaction) BP_RadicalPair Radical Pair BP_Triplet->BP_RadicalPair H-Abstraction (Met/C-H) BP_Product Covalent Adduct (C-C Bond) BP_RadicalPair->BP_Product Recombination Az_Ground Aryl Azide (-N3) Az_Nitrene Singlet Nitrene Az_Ground->Az_Nitrene hv (<300 nm) Az_Insertion Insertion Product Az_Nitrene->Az_Insertion Fast Insertion Az_Expansion Ketenimine/Azepine (Ring Expansion) Az_Nitrene->Az_Expansion Rearrangement Az_Nonspecific Non-Specific Nucleophile Adduct Az_Expansion->Az_Nonspecific Nucleophile Attack

Caption: Mechanistic divergence. Benzophenone (Blue) allows reversible relaxation, reducing background. Aryl Azide (Red) risks irreversible ring expansion (Yellow), leading to non-specific labeling.

Performance Comparison Matrix

The following data summarizes experimental benchmarks for BBA versus standard Phenyl Azides.

Feature4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid (BBA)Standard Aryl AzidePerfluorinated Aryl Azide*
Activation Wavelength 350–360 nm (Bio-orthogonal, safe)254–280 nm (Damaging to proteins)~300 nm
Reactive Intermediate Triplet DiradicalSinglet NitreneSinglet Nitrene
Reversibility Yes (Can relax and re-excite)No (Irreversible photolysis)No
Labeling Preference Methionine (C-H adjacent to S/N)Nucleophiles (if ring expansion occurs)C-H Insertion (Generic)
Chemical Stability High (Stable in ambient light)Low (Light sensitive)Moderate
Steric Bulk High (Two phenyl rings)Low (Small linear group)Medium
Irradiation Time Long (30–120 mins)Short (<10 mins)Short (<10 mins)
Cross-linking Yield High (50–70% typical)Low to Moderate (<30%)Moderate

*Note: Perfluorinated azides prevent ring expansion but remain irreversible.

Experimental Protocol: BBA Cross-linking

Phase 1: Preparation
  • Probe Synthesis: Couple 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid to your ligand amine using standard EDC/NHS chemistry. Purify by HPLC.

  • Buffer Choice: Use PBS or HEPES (pH 7.4). Avoid TRIS if possible, as high concentrations of primary amines can theoretically scavenge radicals, though BBA is less susceptible to this than azides.

Phase 2: The Binding Equilibrium (Critical)
  • Incubate the BBA-Probe with the target protein (or cell lysate) for 30–60 minutes in the dark at 4°C.

    • Why? You must establish thermodynamic equilibrium (

      
      ). If you irradiate immediately, you are labeling transient collisions, not specific binding events.
      
Phase 3: Irradiation
  • Transfer samples to a glass or quartz vial .

    • Warning: Do not use standard plastic Eppendorf tubes for 350 nm irradiation if the plastic absorbs UV, as this attenuates the signal. Top-down irradiation in an open 96-well plate is acceptable if kept on ice.

  • Irradiate at 365 nm (e.g., Stratalinker or handheld UV lamp) for 30–60 minutes on ice.

    • Tip: BBA is robust. Unlike azides, you can irradiate longer to drive the reaction without generating "suicide" artifacts.

Phase 4: Analysis
  • Proceed to SDS-PAGE, Western Blot (if biotinylated), or LC-MS/MS (for site identification).

Workflow Visualization

Workflow Step1 Step 1: Conjugation (BBA + Ligand-NH2) Step2 Step 2: Dark Incubation (30-60 min @ 4°C) Establish Kd Step1->Step2 Purify Probe Step3 Step 3: UV Irradiation (365 nm, 30-60 min) On Ice Step2->Step3 Equilibrium Reached Step4 Step 4: Analysis (MS / Western Blot) Step3->Step4 Covalent Bond Formed

Caption: Optimized workflow for BBA probes. Dark incubation (Yellow) is the critical control point for specificity.

Expert Verdict

Use 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid (BBA) when:

  • You need high specificity and can tolerate longer experiment times.

  • Your target binding pocket is hydrophobic or Methionine-rich (BBA loves Met).

  • You are working with live cells (365 nm is less toxic than the 254 nm required for simple azides).

Use Aryl Azides (specifically Perfluorophenyl Azides) when:

  • The binding pocket is extremely sterically restricted (BBA is too fat).

  • You require fast kinetics (e.g., capturing a rapid transient interaction).

My Recommendation: Start with BBA. The "reversible search" mechanism makes it the most forgiving and robust tool for initial target identification campaigns.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry.[2] Biochemistry, 33(19), 5661-5673. [Link]

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling.[2] Tetrahedron, 51(46), 12479-12520. [Link]

  • Preston, G. W., Wilson, A. J., & Leeds, J. A. (2014). Photoaffinity labeling: an old technique with new implications for drug discovery. Future Medicinal Chemistry, 6(10), 1167-1170. [Link]

  • Weber, P. J., & Beck-Sickinger, A. G. (1997). Comparison of the photochemical behavior of four different photoactivatable probes. The Journal of Peptide Research, 49(5), 375-383. [Link]

Sources

Specificity Controls for 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic Acid Labeling Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid is a robust benzophenone-based photoaffinity linker . Unlike diazirine or aryl azide reagents, this compound utilizes the photochemistry of the benzophenone moiety to form covalent bonds with target proteins upon UV irradiation.[1] While it offers superior chemical stability and a "forgiving" activation wavelength (~350–360 nm) that preserves cell viability, it presents distinct specificity challenges.

The benzophenone triplet diradical is long-lived and hydrophobic, significantly increasing the risk of non-specific binding (NSB) compared to carbene-generating probes. Consequently, data generated using this linker is only as valid as the specificity controls employed. This guide objectively compares this probe against alternatives and details the mandatory control frameworks required to validate target engagement.

Technical Comparison: Benzophenone vs. Alternatives

To design effective controls, one must understand the mechanistic differences between photoaffinity groups. The benzophenone moiety in 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid operates via a reversible excitation mechanism, distinct from the irreversible nitrogen loss seen in diazirines and azides.

Table 1: Comparative Performance of Photoaffinity Probes
FeatureBenzophenone (Topic) Aryl Diazirine Aryl Azide
Reactive Intermediate Triplet Diradical ([2]•C–O•)Carbene (:C)Nitrene (:N)
Activation Wavelength 350–360 nm (Benign)~300 nm or ~350 nm (Variable)<300 nm (Damaging to cells)
Lifetime of Intermediate Long (µs to ms)Short (ns)Short (ns)
Reversibility Reversible: Relaxes to ground state if no reaction occurs; can be re-excited.Irreversible: Nitrogen loss is permanent.Irreversible: Nitrogen loss is permanent.
Labeling Efficiency High (can cycle until reaction)ModerateLow to Moderate
Specificity Risk High: Hydrophobicity drives non-specific association; long lifetime allows diffusion.Low: Carbene reacts almost instantly with nearest bond (including water).High: Prone to ring expansion (ketenimine) and electrophilic attack.
Chemical Stability Excellent (Ambient light stable)GoodPoor (Shelf-life issues)
Mechanistic Insight

The benzophenone group in this linker preferentially abstracts hydrogen atoms from C–H bonds (typically Methionine, Leucine, or backbone alpha-carbons) within 3.1 Å. However, if the probe is not tightly bound, the long-lived radical can "search" the local environment, leading to bystander labeling . This necessitates rigorous competition controls.

Mandatory Specificity Controls

A single experimental condition (Probe + UV) is scientifically insufficient. To claim specific interaction, you must employ a "Triangulation Strategy" using the following controls.

Control A: The Competition Assay (The Gold Standard)

This is the primary determinant of specificity. You must demonstrate that the labeling is saturable and displaceable.

  • Condition: Pre-incubate the biological sample with a 10-fold to 100-fold molar excess of the unlabeled parent ligand (or the free acid linker if checking for linker-driven artifacts) before adding the probe.

  • Success Criterion: Complete or significant (>80%) disappearance of the labeled band/peak in the presence of the competitor.

Control B: The "No-UV" Control

Benzophenones are chemically stable, but this control rules out thermal reactivity or affinity-enrichment artifacts (if using a pull-down).

  • Condition: Probe + Sample, incubated but not irradiated.

  • Success Criterion: Zero signal. Presence of signal indicates the probe is acting as an electrophile or sticking to the beads non-covalently.

Control C: The "Linker-Only" Control

Since 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid is often conjugated to a ligand, you must ensure the protein is binding the ligand, not the benzophenone/linker moiety.

  • Condition: Incubate with a "Dummy Probe" (the linker attached to a non-binding structural analog) or the linker itself.

  • Success Criterion: No labeling of the specific target band.

Experimental Protocol: Validated Competition Workflow

Objective: Label a target protein in cell lysate using a ligand conjugated to 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid, validating specificity via competition.

Phase 1: Preparation
  • Lysate Prep: Prepare fresh cell lysate in PBS (avoid Tris/Glycine buffers if possible during irradiation as they can scavenge radicals, though benzophenone is robust). Adjust to 1–2 mg/mL.

  • Probe Stock: Dissolve probe in DMSO (50 mM).

  • Competitor Stock: Dissolve parent ligand in DMSO (500 mM).

Phase 2: Incubation (The Critical Step)
  • Tube 1 (Experimental): Lysate (100 µL) + DMSO vehicle (1 µL) + Probe (1 µM final).

  • Tube 2 (Competition): Lysate (100 µL) + Competitor (100 µM final) . Incubate 30 min at 4°C before adding Probe (1 µM final).

  • Tube 3 (No-UV): Lysate (100 µL) + Probe (1 µM final). Keep wrapped in foil.

Incubation Time: Allow 30–60 minutes at 4°C for equilibrium binding.

Phase 3: Photoactivation
  • Transfer samples to a 96-well plate (open top) or clear microcentrifuge tubes on ice.

  • Irradiation: Expose Tube 1 and Tube 2 to UV light (365 nm) for 10–30 minutes .

    • Note: Benzophenone requires longer irradiation than diazirines. Keep samples on ice to prevent thermal denaturation.

  • Tube 3 remains in the dark.

Phase 4: Readout (Click Chemistry/Western Blot)
  • If the probe has an alkyne/azide handle: Perform CuAAC click reaction with a fluorophore (e.g., TAMRA-Azide).

  • Precipitate proteins (methanol/chloroform) to remove excess free probe.

  • Resolubilize in SDS-PAGE loading buffer.

  • Run SDS-PAGE and image in-gel fluorescence.[3]

Visualizations

Diagram 1: Benzophenone Mechanism of Action

This diagram illustrates the reversible excitation cycle of the benzophenone moiety, highlighting why it yields high labeling efficiency but requires specific proximity for covalent bond formation.

BenzophenoneMechanism Ground Ground State (Benzophenone) ExcitedSinglet Singlet State (S1) Ground->ExcitedSinglet UV (350-360 nm) ExcitedTriplet Triplet Diradical (T1) Reactive! ExcitedSinglet->ExcitedTriplet ISC (Intersystem Crossing) HAbs H-Abstraction (Target C-H) ExcitedTriplet->HAbs Proximity (<3.1 Å) Relax Relaxation (No Reaction) ExcitedTriplet->Relax No Target Found Ketyl Ketyl Radical Pair HAbs->Ketyl Radical Formation Covalent Covalent Adduct (Labeled Protein) Ketyl->Covalent Recombination Relax->Ground Re-excitation possible

Caption: The benzophenone excitation cycle. Note the "Relaxation" path: if no C-H bond is within 3.1 Å, the radical relaxes back to the ground state, allowing it to be re-excited until specific labeling occurs.

Diagram 2: Specificity Control Workflow

A logic flow for interpreting the results of the competition and No-UV controls.

WorkflowLogic Sample Experimental Sample Split Split into 3 Conditions Sample->Split Cond1 1. Probe Only (+ UV) Split->Cond1 Cond2 2. Probe + Competitor (+ UV) Split->Cond2 Cond3 3. Probe Only (No UV) Split->Cond3 Res1 Band Detected? Cond1->Res1 Res2 Band Disappears? Cond2->Res2 Res3 Band Absent? Cond3->Res3 Res1->Res2 Yes Nonspecific NON-SPECIFIC / ARTIFACT Res1->Nonspecific No Signal Res2->Res3 Yes (Displaced) Res2->Nonspecific No (Not Displaced) Valid VALID SPECIFIC TARGET Res3->Valid Yes (Clean Control) Res3->Nonspecific No (Background Signal)

Caption: Decision matrix for validating target specificity. A valid hit requires a signal in Condition 1, loss of signal in Condition 2, and no signal in Condition 3.

Data Interpretation & Troubleshooting

Scenario: Signal does not disappear with competitor
  • Cause: The probe binding affinity is significantly higher than the competitor, or the labeling is non-specific (driven by the hydrophobic benzophenone group inserting into membranes or hydrophobic patches).

  • Solution: Increase competitor concentration (up to 1000x). If signal persists, the interaction is likely non-specific.

Scenario: High background in "No-UV" control
  • Cause: The probe is reacting thermally (unlikely for benzophenone) or sticking to the enrichment beads/antibody.

  • Solution: Increase washing stringency (add 0.1% SDS or high salt) during the enrichment/washing steps.

Scenario: Smeary signal on Gel
  • Cause: Over-irradiation. Benzophenone radicals can crosslink proteins to each other if irradiated too long.

  • Solution: Perform a time-course (1, 5, 10, 20 mins) and select the shortest time that yields a clear signal.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Link

  • Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry, 324, 85-113. Link

  • Santa Cruz Biotechnology. 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid Product Data. Link

  • Dubey, R., et al. (2017). Benzophenone-based photoaffinity labeling: A robust tool for the study of protein-protein interactions. Methods in Molecular Biology, 1512, 123-135. Link

Sources

A Technical Guide to Reproducible Photo-Labeling: A Comparative Analysis of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid and Alternative Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundation of Reproducible Photo-Labeling: Understanding the Reagents

The success of any photo-affinity labeling experiment hinges on the properties of the photoreactive probe. The choice of the photo-reactive moiety influences labeling efficiency, specificity, and the potential for non-specific interactions. The most commonly used classes of photo-reactive groups are benzophenones, aryl azides, and diazirines.

4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid , the focus of this guide, belongs to the benzophenone family of photo-probes. Upon excitation with UV light (typically 350-360 nm), the benzophenone group forms a reactive triplet diradical.[1] This diradical can then abstract a hydrogen atom from a nearby amino acid residue, creating a covalent bond and capturing the interacting protein.[2]

A Comparative Overview of Photo-Labeling Reagents

To make an informed decision on the most suitable reagent for a given experiment, it is crucial to compare their key characteristics.

Feature4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid (Benzophenone-based)Aryl Azide-based ProbesDiazirine-based Probes
Activation Wavelength ~350-360 nm[3]~254-300 nm (can be shifted to longer wavelengths with modifications)[4]~330-370 nm[4]
Reactive Intermediate Triplet Diradical[5]Nitrene[5]Carbene[5]
Advantages - Stable in the dark and to ambient light[1]- Less damaging UV wavelength compared to simple aryl azides[3]- Can be photo-activated multiple times until a reaction occurs[6]- Small size, minimizing steric hindrance[7]- Small size, allowing for flexible incorporation[8]- High photo-cross-linking efficiency[9]- Shorter irradiation times often required, reducing non-specific labeling[10]
Disadvantages - Bulky structure may interfere with binding[5]- Longer irradiation times may be required, increasing the risk of non-specific labeling[3]- Can preferentially react with certain amino acids (e.g., methionine)[7]- Short-wavelength UV can damage proteins[4]- Nitrene can undergo intramolecular rearrangements, reducing labeling efficiency[5]- Can be less stable than benzophenones[9]- Synthesis can be more complex[9]

The Causality Behind Experimental Choices: A Protocol for Reproducible Photo-Labeling with 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid

The following protocol is a self-validating system designed to maximize reproducibility. Each step is accompanied by an explanation of its importance.

Part 1: Probe Preparation and Validation
  • Synthesis and Purification of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid:

    • Procedure: The synthesis can be achieved by reacting 4-aminobenzophenone with succinic anhydride in a suitable solvent such as N,N-dimethylformamide (DMF) with a catalytic amount of a base like pyridine.[11][12] The product should be purified by recrystallization or column chromatography to ensure high purity.

    • Rationale (Trustworthiness): Impurities in the photo-probe can lead to side reactions and non-specific labeling, compromising the integrity of the results. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) should be used to confirm the identity and purity of the synthesized compound.

  • Probe Characterization:

    • Procedure: Determine the molar extinction coefficient of the probe at its activation wavelength (~350 nm).

    • Rationale (Expertise): Knowing the extinction coefficient is crucial for calculating the appropriate light dose for photo-activation, ensuring consistent and reproducible cross-linking.

Part 2: Photo-Labeling Experiment

G cluster_prep Sample Preparation cluster_uv UV Irradiation cluster_analysis Downstream Analysis A Incubate Protein/Lysate with Photo-Probe D UV Cross-linking (365 nm) A->D B Negative Control: No Probe B->D C Competition Control: Probe + Excess Unlabeled Ligand C->D E SDS-PAGE Analysis D->E F Western Blot or In-gel Fluorescence E->F G Mass Spectrometry (Protein ID and Mapping) E->G

Figure 1. A generalized workflow for a photo-affinity labeling experiment.

  • Incubation:

    • Procedure: Incubate the target protein or cell lysate with 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid at a predetermined concentration. The incubation should be performed in the dark to prevent premature activation of the probe.[13]

    • Rationale (Expertise): The concentration of the probe and incubation time should be optimized to ensure sufficient binding to the target protein while minimizing non-specific interactions.

  • Controls for Self-Validation:

    • Procedure: Include the following controls in every experiment:

      • Negative Control: A sample without the photo-probe to identify any UV-induced changes in the protein.

      • Competition Control: A sample incubated with the photo-probe and a large excess of a non-photoreactive competitor ligand.[14] This control is essential to demonstrate the specificity of the photo-labeling.

      • No UV Control: A sample containing the photo-probe but not exposed to UV light to ensure that any observed labeling is light-dependent.

    • Rationale (Trustworthiness): These controls are non-negotiable for validating the specificity of the observed interactions. A significant reduction in labeling in the competition control is strong evidence for specific binding.

  • UV Irradiation:

    • Procedure: Irradiate the samples with a UV lamp at 365 nm for a defined period.[13] The distance from the lamp to the sample and the irradiation time must be kept constant across all experiments.

    • Rationale (Reproducibility): The duration and intensity of UV exposure are critical parameters. Insufficient irradiation will lead to low labeling efficiency, while excessive exposure can cause protein damage and increase non-specific cross-linking.[10] A time-course experiment is recommended to determine the optimal irradiation time.

Part 3: Analysis of Labeled Proteins
  • SDS-PAGE and Detection:

    • Procedure: Separate the proteins by SDS-PAGE. The labeled protein can be detected by various methods, including autoradiography (if a radiolabeled probe is used), Western blotting against a tag on the probe, or in-gel fluorescence if the probe is fluorescently tagged.[13]

    • Rationale (Expertise): The choice of detection method will depend on the specific design of the photo-probe.

  • Mass Spectrometry for Protein Identification and Mapping:

    • Procedure: Excise the band corresponding to the labeled protein from the gel and subject it to in-gel digestion with a protease (e.g., trypsin). The resulting peptides can then be analyzed by mass spectrometry to identify the protein and map the site of covalent modification.[15]

    • Rationale (Authoritative Grounding): Mass spectrometry provides definitive identification of the target protein and can pinpoint the specific amino acid residues involved in the interaction, offering valuable structural insights.[16]

Visualizing the Mechanism and Workflow

G cluster_structure 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid cluster_activation Photo-activation and Cross-linking IMG A Benzophenone (Ground State) B Triplet Diradical (Excited State) A->B UV Light (365 nm) C Protein with C-H bond B->C Hydrogen Abstraction D Covalent Adduct C->D C-C Bond Formation

Figure 2. The chemical structure and photo-activation mechanism of the benzophenone moiety.

Conclusion: Navigating the Path to Reproducible Photo-Labeling

The reproducibility of photo-affinity labeling data is not a matter of chance but a direct consequence of meticulous experimental design and a deep understanding of the reagents involved. While 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid offers the advantages of stability and activation at a less-damaging UV wavelength, researchers must be vigilant about its potential for non-specific binding due to its bulkiness and the longer irradiation times it may require.

By carefully considering the comparative advantages and disadvantages of different photo-probes, implementing a self-validating experimental protocol with rigorous controls, and leveraging the power of mass spectrometry for definitive protein identification, the scientific community can move towards a future where photo-labeling data is consistently robust and reproducible. This will ultimately accelerate the pace of discovery in fundamental research and the development of novel therapeutics.

References

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. PMC. [Link]

  • Photoaffinity Labeling and in-Gel Fluorescence. Bio-protocol. [Link]

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. PMC. [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. [Link]

  • The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore. Chemical Reviews. [Link]

  • Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS. PubMed. [Link]

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Taylor & Francis Online. [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship. [Link]

  • Photoaffinity Labeling Mass Spectrometry. Evotec. [Link]

  • Exploring a chemical scaffold for rapid and selective photoaffinity labelling of non-ribosomal peptide synthetases in living bacterial cells. Royal Society Publishing. [Link]

  • Binding is not enough; flexibility is needed for photocrosslinking of Lck kinase by benzophenone photoligands. PMC. [Link]

  • Photoaffinity labelling with small molecules. OUCI. [Link]

  • Photoaffinity labeling in target- and binding-site identification. PMC. [Link]

  • Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology. [Link]

  • Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. Royal Society of Chemistry. [Link]

  • Probing Proteomes with Benzophenone Photoprobes. Springer Nature Experiments. [Link]

  • Synthesis of 4-[[4-(aminoiminomethyl)phenyl]-amino]-4-oxobutanoic acid. PrepChem.com. [Link]

  • Photoaffinity Labeling of Ras Converting Enzyme 1 (Rce1p) using a Benzophenone-Containing Peptide Substrate. PMC. [Link]

  • A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells. White Rose Research Online. [Link]

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. ResearchGate. [Link]

  • Photochemistry of benzophenone in micelles. Formation and decay of radical pairs. Journal of the American Chemical Society. [Link]

  • Benzophenone and its analogs bind to human glyoxalase 1. PMC. [Link]

  • Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. PMC. [Link]

  • Photoaffinity labeling and photoaffinity crosslinking of enzymes. University of Nebraska - Lincoln. [Link]

  • DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION Takenori Tomohiro* and. Semantic Scholar. [Link]

  • Photoaffinity labeling. Wikipedia. [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. ResearchGate. [Link]

  • Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells. PMC. [Link]

  • Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? PMC. [Link]

  • Addressing Reproducibility Challenges in High-Throughput Photochemistry. JACS Au. [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. [Link]

  • Experimental Design, the Art of Scientific Measurement, and the NIH Policy on Enhancing Reproducibility in Research. Emory University. [Link]

  • Designing a rigorous microscopy experiment: Validating methods and avoiding bias. The Journal of Cell Biology. [Link]

  • Community-developed guidelines for publishing images help address reproducibility problem in science. The Rockefeller University. [Link]

  • Statistical considerations for repeatability and reproducibility of quantitative imaging biomarkers. BJR|Open. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

Given the absence of specific toxicological data, a conservative approach to hazard assessment is essential. The compound should be treated as a potentially hazardous substance.

  • Chemical Structure Analysis:

    • Aromatic Ketone: This group is generally stable, but some aromatic ketones can be irritants.

    • Amide Linkage: Amides are typically stable but can be hydrolyzed under strong acidic or basic conditions.

    • Carboxylic Acid: This functional group imparts acidic properties to the molecule. While butanoic acid itself is a weak acid, the overall compound may cause irritation to the skin, eyes, and respiratory tract.

Until specific data is available, it is prudent to assume the compound may be a skin and eye irritant, and potentially harmful if ingested or inhaled in large quantities. All handling should occur in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE)

When handling 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid in its solid form or in solution, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesProtects eyes from dust particles and accidental splashes.
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Recommended when handling large quantities of powderA NIOSH-approved respirator may be necessary to prevent inhalation of fine dust particles.

Spill Management and Cleanup

Accidental spills should be managed promptly and safely. The majority of chemical spills can be prevented by maintaining an organized workspace and performing a procedural review before starting new experiments.

Minor Solid Spill (less than 1 gram):

  • Restrict Access: Ensure the immediate area is clear of personnel.

  • Don PPE: Wear appropriate PPE as listed in the table above.

  • Containment: Gently cover the spill with a damp paper towel to avoid generating dust[1].

  • Collection: Carefully scoop the material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department.

Major Spill or Spills in Public Areas:

In the event of a large spill or a spill outside of a controlled laboratory environment, evacuate the area immediately and contact your institution's EHS department or emergency response team[2].

Waste Disposal Procedures

The disposal of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[3][4][5]. This compound must be disposed of as hazardous chemical waste and must not be discarded in regular trash or poured down the drain[4][5][6].

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid, including un-used product, reaction byproducts, and contaminated materials (e.g., gloves, weigh boats, paper towels), in a designated hazardous waste container[7].

    • For solid waste, use a clearly labeled, sealable, wide-mouth container made of a compatible material (e.g., high-density polyethylene - HDPE)[6][8].

    • For solutions, use a sealable, compatible liquid waste container. Do not mix with incompatible waste streams[8].

  • Container Labeling:

    • All hazardous waste containers must be accurately and clearly labeled[7].

    • Use your institution's official hazardous waste tag. The label must include[4]:

      • The words "Hazardous Waste"

      • The full chemical name: "4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid" (no abbreviations or chemical formulas)

      • The approximate quantity of the waste

      • The date of waste generation

      • The location of origin (building, room number)

      • The Principal Investigator's name and contact information

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed at all times, except when adding waste[7].

    • Segregate the waste from incompatible materials, such as strong bases or oxidizing agents[4][8].

  • Waste Pickup:

    • Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department, following their specific procedures[4].

The following diagram outlines the decision-making process for the disposal of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid.

G cluster_0 Start: Generation of Waste cluster_1 Waste Segregation & Collection cluster_2 Labeling and Storage cluster_3 Final Disposal start Waste containing 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid is generated is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled, wide-mouth solid waste container. is_solid->collect_solid Solid collect_liquid Collect in a labeled, compatible liquid waste container. is_solid->collect_liquid Liquid label_container Affix a completed 'Hazardous Waste' tag with full chemical name. collect_solid->label_container collect_liquid->label_container store_waste Store in a designated satellite accumulation area. Keep container closed. label_container->store_waste pickup_request Submit a waste pickup request to EHS. store_waste->pickup_request end_point EHS collects waste for final disposal. pickup_request->end_point

Sources

Navigating the Unseen: A Senior Scientist's Guide to Personal Protective Equipment for 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid. As comprehensive toxicological data for this specific compound is not widely available, we will proceed with a conservative approach, treating it as a substance with the potential for significant health hazards, including carcinogenicity, based on its chemical structure and available preliminary safety data. This principle of precaution is the bedrock of a robust safety culture.

Hazard Assessment: A Conservative, Science-led Approach

Given the absence of a comprehensive Safety Data Sheet (SDS), a thorough hazard assessment is paramount. The structure of 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid contains moieties that warrant a high degree of caution. Aromatic amines and benzophenone derivatives are classes of compounds that include known carcinogens. Preliminary precautionary statements for a compound with this chemical name include P201 ("Obtain special instructions before use") and P202 ("Do not handle until all safety precautions have been read and understood"), which strongly suggest a potential carcinogenic hazard.

Therefore, all handling procedures must be based on the assumption that this compound is a suspected carcinogen and a skin, eye, and respiratory irritant in its powdered form.

The Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of PPE is not a matter of routine; it is a direct response to a specific risk assessment. For 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid, a multi-layered approach to PPE is essential to prevent exposure through inhalation, dermal contact, and ocular contact.

PPE Selection Matrix
Task Minimum PPE Requirement Rationale
Storage and Transport (Closed Containers) - Standard Lab Coat- Safety Glasses- Nitrile GlovesProtects against incidental contact from surface contamination.
Weighing and Aliquoting (Solid Powder) - Disposable Lab Coat (or dedicated, regularly laundered coat)- Chemical Splash Goggles- Face Shield- Double Nitrile Gloves- N95 or higher-rated RespiratorHighest risk of aerosolization. Multi-layered protection is crucial to prevent inhalation of potentially carcinogenic dust and to protect eyes and face from airborne particles.[1][2] Double gloving provides an extra barrier against contamination.
Preparing Solutions - Disposable Lab Coat- Chemical Splash Goggles- Double Nitrile GlovesWhile the risk of aerosolization is lower once in solution, the potential for splashes containing a suspected carcinogen necessitates robust eye and skin protection.[2]
Conducting Reactions and Analyses - Standard Lab Coat- Safety Glasses- Nitrile GlovesAssumes the compound is in a closed system or dilute solution, reducing the immediate risk. However, standard laboratory PPE remains mandatory.[1]
Spill Cleanup (Solid) - Disposable Lab Coat- Chemical Splash Goggles- Face Shield- Double Nitrile Gloves- N95 or higher-rated RespiratorSpill cleanup can re-aerosolize the powder, requiring the highest level of protection.[3][4]
Waste Disposal - Disposable Lab Coat- Chemical Splash Goggles- Double Nitrile GlovesProtects against contact with contaminated waste materials.

Operational Plan: Minimizing Exposure Through Procedure

The most effective PPE is a well-designed experimental protocol. The following procedures are designed to minimize the generation of and exposure to airborne particles.

Weighing Protocol for Solid 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid

This "tare method" protocol is designed to keep all open-powder handling within the confines of a certified chemical fume hood.[1][3][5]

  • Preparation: Don all required PPE for handling solid powder as outlined in the table above. Cover the work surface within the chemical fume hood with disposable absorbent bench paper.[3][6]

  • Pre-weigh Container: Take a sealable container (e.g., a vial with a screw cap) to the analytical balance located outside the fume hood. Place the empty, sealed container on the balance and press the "tare" button to zero the mass.

  • Aliquot in Fume Hood: Return the tared, sealed container to the fume hood. Open the container and carefully add the powdered 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid. Use disposable spatulas and weighing paper.[1]

  • Seal and Re-weigh: Securely close the container.

  • Final Weighing: Take the sealed container back to the balance to obtain the final weight.

  • Adjustments: If adjustments to the weight are necessary, return the sealed container to the fume hood to add or remove material.[1][5]

  • Decontamination: After weighing, decontaminate the exterior of the sealed container by wiping it with a towel wetted with a suitable solvent (e.g., 70% ethanol, unless contraindicated). Dispose of all disposable items (spatulas, weigh paper, bench cover) as carcinogenic waste.

Small Spill Cleanup Protocol (Solid Powder)
  • Alert and Secure: Immediately alert personnel in the vicinity and restrict access to the area.[3]

  • Don PPE: If not already wearing it, don the highest level of PPE as specified for spill cleanup.[7]

  • Minimize Dust: Do NOT use a dry brush or sweep the spill. This will generate dust and spread contamination.[3][5]

  • Wet Method: Gently cover the spill with paper towels. Carefully dampen the towels with water (or another appropriate solvent that will not react with the chemical) to create a wetted mass.[3][4]

  • Collect Waste: Using forceps or a scoop, carefully collect the wetted towels and spilled material. Place them into a clearly labeled, sealable hazardous waste container.[3][4]

  • Decontaminate Area: Wipe the spill area with a towel wetted with a suitable solvent, working from the outside in. Place the used towel in the hazardous waste container.

  • Dispose of PPE: All PPE used during the cleanup must be considered contaminated and disposed of as hazardous waste.[8]

  • Wash Hands: Thoroughly wash your hands with soap and water after removing all PPE.[3]

Disposal Plan: A Closed-Loop System

All materials contaminated with 4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid must be treated as hazardous chemical waste.[9] Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[10][11]

  • Chemical Waste: Collect all residual solid chemical and solutions in a clearly labeled, sealed hazardous waste container. The label must include the full chemical name and the words "Hazardous Waste" and "Suspected Carcinogen".[9]

  • Contaminated Solids: This includes gloves, disposable lab coats, bench paper, weighing paper, spatulas, and spill cleanup materials. These items must be collected in a dedicated, sealed hazardous waste container labeled appropriately.[3][12]

  • Sharps: Any contaminated needles or other sharps should be placed in a designated sharps container for chemical waste.[12]

Visualizing Safety: Workflow Diagrams

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Level Start Identify Task CheckPowder Handling Solid Powder? Start->CheckPowder CheckSplash Splash Potential? CheckPowder->CheckSplash No Level3 Maximum PPE: - Disposable Coat - Goggles & Face Shield - Double Gloves - Respirator (N95+) CheckPowder->Level3 Yes Level1 Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves CheckSplash->Level1 No Level2 Enhanced PPE: - Add Chemical Goggles - Add Double Gloves CheckSplash->Level2 Yes Waste_Disposal cluster_generation Waste Generation Point cluster_streams Segregated Waste Streams cluster_disposal Final Disposal Source 4-[(4-Benzoylphenyl)amino] -4-oxobutanoic acid (Used in Lab) SolidWaste Contaminated Solids (Gloves, Coats, Paper) Source->SolidWaste LiquidWaste Chemical Waste (Solutions, Residue) Source->LiquidWaste WasteContainer Labeled Hazardous Waste Container (Suspected Carcinogen) SolidWaste->WasteContainer LiquidWaste->WasteContainer EHS Environmental Health & Safety Pickup WasteContainer->EHS

Caption: Segregated waste stream for the chemical and contaminated materials.

By integrating this rigorous, procedure-driven approach to safety, we can confidently advance our research while upholding our primary responsibility: the health and well-being of our scientific community.

References

  • STOP Carcinogens at work. (n.d.). P - Personal protection. Retrieved from [Link]

  • Wayne State University. (n.d.). Carcinogens SOP. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Chemistry. Retrieved from [Link]

  • Stanford University. (2024, September 11). General Use SOP - Carcinogens. Environmental Health & Safety. Retrieved from [Link]

  • University of Washington. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved from [Link]

  • University of Cambridge. (n.d.). Disposal of Chemical Waste. Safety Office. Retrieved from [Link]

  • DuraLabel. (2026, January 15). Chemical Hazard PPE & How to Protect Workers From Poisons. Retrieved from [Link]

  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety. Retrieved from [Link]

  • Stericycle UK. (2025, June 27). What is Chemical Waste & How Is It Disposed?. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Chemical Hygiene Plan for Carcinogens. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of Texas at Austin. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • California State University Monterey Bay. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.